Febuxostat D9
Description
Properties
IUPAC Name |
2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)/i1D3,2D3,8D2,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSJTQLCZDPROO-KIROAFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678704 | |
| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-50-0 | |
| Record name | 2-(3-Cyano-4-{[2-(~2~H_3_)methyl(~2~H_6_)propyl]oxy}phenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is Febuxostat D9 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat D9 is the deuterium-labeled analogue of Febuxostat, a potent and selective inhibitor of xanthine oxidase. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of drug compounds in biological matrices. This technical guide provides an in-depth overview of this compound, its primary application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and detailed experimental methodologies.
This compound is structurally identical to Febuxostat, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the isobutoxy side chain. This isotopic substitution results in a higher mass-to-charge ratio (m/z) without significantly altering its chemical and physical properties, such as polarity and chromatographic retention time. Consequently, this compound co-elutes with the unlabeled Febuxostat and exhibits similar ionization efficiency in the mass spectrometer, making it an ideal internal standard to compensate for variations during sample preparation and analysis.[1]
Physicochemical and Analytical Properties of this compound
The fundamental properties of this compound are summarized in the table below. This information is critical for method development and data interpretation in analytical studies.
| Property | Value |
| Chemical Formula | C₁₆H₇D₉N₂O₃S |
| Molecular Weight | Approximately 325.4 g/mol |
| CAS Number | 1246819-50-0 |
| Appearance | White to Off-White Solid |
| Primary Research Use | Internal Standard for Febuxostat quantification |
| Typical Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
Primary Use in Research: Internal Standard in LC-MS/MS
The predominant application of this compound is as an internal standard for the quantitative analysis of Febuxostat in biological samples, most commonly human plasma.[1] In pharmacokinetic studies, researchers need to accurately measure the concentration of a drug in a patient's bloodstream over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for such bioanalytical assays due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating matrix effects and ensuring the reliability of the results.[1] Matrix effects, caused by other components in the biological sample, can enhance or suppress the ionization of the analyte (Febuxostat), leading to inaccurate measurements. Since this compound behaves nearly identically to Febuxostat throughout the analytical process, any such variations will affect both compounds proportionally. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized.
Experimental Protocol: Quantification of Febuxostat in Human Plasma using LC-MS/MS with this compound as an Internal Standard
The following is a representative experimental protocol synthesized from various validated methods for the quantification of Febuxostat in human plasma.[1][2][3]
Materials and Reagents
-
Febuxostat analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile and methanol
-
Ammonium formate
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Deionized water
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of Febuxostat and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Febuxostat stock solution with a mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into plasma samples.
-
Calibration Curve and QC Samples: Spike known concentrations of Febuxostat working standard solutions into blank human plasma to prepare a calibration curve (typically ranging from 1 ng/mL to 8000 ng/mL) and at least three levels of QC samples (low, medium, and high concentrations).[1][2]
Sample Preparation (Protein Precipitation Method)
Protein precipitation is a common and straightforward method for extracting Febuxostat from plasma.[1]
-
To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown study sample), add a fixed volume (e.g., 20 µL) of the this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution (e.g., 80% B) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Febuxostat) | m/z 317.1 → 261.1[2][3] |
| MRM Transition (this compound) | m/z 326.1 → 262.0[1] |
Data Analysis
-
Integrate the peak areas for both Febuxostat and this compound for each sample.
-
Calculate the peak area ratio (Febuxostat peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Febuxostat in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the quantification of Febuxostat using this compound as an internal standard.
Caption: Experimental workflow for Febuxostat quantification.
Conclusion
This compound serves as an essential tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the accuracy, precision, and reliability of bioanalytical data, which is fundamental for the successful development and regulatory approval of new pharmaceutical products. The detailed protocol and workflow provided in this guide offer a comprehensive resource for scientists and professionals involved in the quantitative analysis of Febuxostat.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Febuxostat D9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febuxostat D9 is the deuterated analog of Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase. It serves as an invaluable internal standard for the sensitive and accurate quantification of Febuxostat in biological matrices during pharmacokinetic and bioequivalence studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to this compound. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a discussion of its synthesis and mechanism of action.
Chemical Structure and Identification
This compound is structurally identical to Febuxostat, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the isobutoxy side chain. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the non-labeled drug in mass spectrometry-based assays, without altering its chemical reactivity.
Chemical Name: 2-[3-cyano-4-[2-(methyl-d3)propoxy-1,1,2,3,3,3-d6]phenyl]-4-methyl-5-thiazolecarboxylic acid
Synonyms: Febuxostat-d9, [2H9]-Febuxostat, 2-(3-Cyano-4-isobutyloxyphenyl-d9)-4-methyl-5-thiazolecarboxylic Acid
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 1246819-50-0 |
| Molecular Formula | C₁₆H₇D₉N₂O₃S |
| Molecular Weight | 325.43 g/mol |
| IUPAC Name | 2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Physicochemical and Pharmacokinetic Properties
The physicochemical properties of this compound are largely comparable to those of Febuxostat. The introduction of deuterium atoms has a minimal effect on these characteristics but is critical for its function as an internal standard.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | >201°C (decomposes) | Predicted |
| Solubility | DMSO: ≥ 1 mg/mL | Commercial Supplier Data |
| XLogP3 | 3.9 | Computed by PubChem |
| Polar Surface Area | 111 Ų | Computed by PubChem |
| pKa | Not available |
The primary application of this compound is in pharmacokinetic studies of Febuxostat. As an internal standard, it co-elutes with Febuxostat and experiences similar ionization and matrix effects, allowing for precise quantification.
Table 3: Pharmacokinetic Parameters of Febuxostat (for which D9 is an internal standard)
| Parameter | Value | Species |
| IC₅₀ (Xanthine Oxidase) | 1.4 nM (bovine milk), 1.8 nM (mouse liver), 2.2 nM (rat liver) | Various |
| Ki (Xanthine Oxidase) | 0.6 nM | In vitro |
| ED₅₀ (serum urate reduction) | 1.5 mg/kg | Rat (potassium oxonate model) |
Mechanism of Action: Xanthine Oxidase Inhibition
Febuxostat, and by extension this compound, exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase. This enzyme plays a crucial role in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this enzyme, Febuxostat reduces the production of uric acid in the body, thereby lowering serum uric acid levels. This mechanism is central to the treatment of hyperuricemia and gout.
Experimental Protocols
Synthesis of this compound (Generalized)
The key step involves the alkylation of a precursor molecule, 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester, with deuterated isobutyl bromide in the presence of a base like potassium carbonate. The final step is the hydrolysis of the ethyl ester to the carboxylic acid, yielding this compound.
Febuxostat D9: A Technical Guide to Purity, Analysis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Febuxostat D9, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document details its certificate of analysis, purity specifications, and the analytical methodologies used for its characterization. Furthermore, it elucidates the mechanism of action of Febuxostat through a detailed signaling pathway diagram. The information is tailored for researchers, scientists, and professionals involved in drug development and analysis.
Certificate of Analysis and Purity Specifications
This compound is primarily used as an internal standard in pharmacokinetic and bioequivalence studies for the quantification of Febuxostat by mass spectrometry.[1][2] Its synthesis and quality control are critical to ensure the accuracy and reliability of such analytical methods. The following tables summarize the key specifications and data typically found in a Certificate of Analysis for this compound.
Table 1: General Specifications for this compound
| Parameter | Specification | Source |
| Chemical Name | 2-[3-cyano-4-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propoxy]phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid | [3] |
| Synonyms | 2-[3-Cyano-4-(2-methylpropoxy-d9)phenyl]-4-methyl-5-thiazolecarboxylic Acid; TEI 6720-d9; TMX 67-d9 | [4][5] |
| CAS Number | 1246819-50-0 | [1][3][4][6] |
| Molecular Formula | C₁₆H₇D₉N₂O₃S | [1][3][4] |
| Molecular Weight | 325.43 g/mol | [3][4][7] |
| Appearance | White solid | [4] |
| Storage | Store at refrigerator (2-8°C) for long-term storage | [7] |
Table 2: Purity and Isotopic Enrichment Specifications
| Test | Specification | Source |
| Purity (by HPLC) | ≥98.5% | [4] |
| Purity (by HPLC) | Not less than 90% | [7] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₉) | [1] |
| Deuterium Enrichment | 99% atom D | [4] |
Experimental Protocols
The determination of purity and identity of this compound, as well as its use as an internal standard, relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate this compound from its non-deuterated counterpart and any potential impurities.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reverse-phase C8 or C18 column (e.g., Symmetry YMC ODS C8, 150 x 4.6 mm, 3.0 µm; Kromosil C18; Inertsil C18)[8][9][10]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)[8]
-
Methanol (HPLC grade)[10]
-
Water (HPLC grade or Milli-Q)[8]
-
Phosphate buffer (e.g., Potassium dihydrogen phosphate)[8]
-
Ammonium acetate buffer[11]
-
Formic acid or Orthophosphoric acid for pH adjustment[8][12]
Chromatographic Conditions (General Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile) in a ratio of approximately 40:60 (v/v).[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: Ambient or controlled at 40 °C[13]
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the this compound standard in the mobile phase or a suitable solvent mixture to create a stock solution (e.g., 1000 µg/mL).[8]
-
Perform serial dilutions of the stock solution to prepare working standards of desired concentrations.[8]
-
Filter the solutions through a 0.45 µm syringe filter before injection.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
This method is commonly used in pharmacokinetic studies where this compound serves as an internal standard for the quantification of Febuxostat in biological matrices like human plasma.
Instrumentation:
-
LC-MS/MS system (e.g., API-4000 triple quadrupole mass spectrometer)[12]
-
C18 analytical column (e.g., Hypersil Gold-C18, 2.1 mm × 100 mm, 1.9 µm; Ascentis Express C18, 50x4.6 mm, 3.5 μ)[14][15]
Reagents:
Chromatographic and Mass Spectrometric Conditions (Example):
-
Mobile Phase: A mixture of 5mM ammonium formate and acetonitrile (e.g., 20:80, v/v).[12]
-
Flow Rate: 0.8 mL/min[15]
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[14]
-
MRM Transitions:
Sample Preparation (from human plasma):
-
To an aliquot of plasma (e.g., 250 µL), add a known amount of this compound internal standard solution.[12]
-
Add 0.1% formic acid and vortex.[12]
-
Precipitate proteins by adding acetonitrile, vortexing, and centrifuging.[12]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[12]
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[12]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Purity Analysis
The following diagram illustrates a typical workflow for determining the purity of a this compound sample using HPLC.
References
- 1. caymanchem.com [caymanchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Febuxostat-d9 | CAS 1246819-50-0 | LGC Standards [lgcstandards.com]
- 4. esschemco.com [esschemco.com]
- 5. This compound | CAS#:1246819-50-0 | Chemsrc [chemsrc.com]
- 6. Febuxostat-d9 | CAS 1246819-50-0 | LGC Standards [lgcstandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. ijrpc.com [ijrpc.com]
- 9. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Determination of febuxostat in human plasma by high performance liquid chromatography (HPLC) with fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to Febuxostat D9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the use of Febuxostat D9, a deuterated stable isotope-labeled internal standard, in the quantitative bioanalysis of the gout medication febuxostat. This guide provides a comprehensive overview of its mechanism of action as an internal standard, detailed experimental protocols for its application, and a summary of its performance in analytical assays.
Introduction: The Imperative for Precision in Bioanalysis
In pharmaceutical development and clinical research, the accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for its high sensitivity and selectivity.[1][2] However, the analytical process is susceptible to variability from multiple sources, including sample preparation, matrix effects, and instrument response fluctuations.[1][2][3] To ensure the reliability and accuracy of quantitative data, an internal standard (IS) is indispensable.[3][4]
A suitable internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.[5] Stable isotope-labeled (SIL) internal standards, where hydrogen atoms are replaced with deuterium, are considered the superior choice for LC-MS-based bioanalysis.[1][2][3][4] this compound, a deuterated analog of febuxostat, serves this role exceptionally well.
Mechanism of Action: Why this compound is an Ideal Internal Standard
The fundamental role of an internal standard is to compensate for variations during the analytical workflow.[4][6] A known, fixed concentration of the IS is added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, at the earliest stage of sample preparation.[7] The quantification of the analyte is then based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte.
This compound is an ideal internal standard for febuxostat quantification due to the following reasons:
-
Near-Identical Physicochemical Properties: As a deuterated version of febuxostat, this compound exhibits nearly identical properties, including extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[5] This ensures that any loss of analyte during sample processing or any fluctuation in instrument response will affect both the analyte and the internal standard to the same extent.
-
Co-elution with Analyte: this compound co-elutes with febuxostat under typical chromatographic conditions.[5] This is a critical characteristic as it ensures that both compounds experience the same matrix effects at the same time, thereby providing accurate correction.
-
Mass-to-Charge (m/z) Differentiation: The incorporation of nine deuterium atoms results in a mass shift that allows the mass spectrometer to easily distinguish between febuxostat and this compound.[5][8] This mass difference is sufficient to prevent isotopic crosstalk, where the signal from the analyte interferes with the signal from the internal standard.
The following diagram illustrates the principle of using an internal standard to correct for analytical variability.
Caption: Role of an Internal Standard in Correcting Variability.
Febuxostat's Primary Mechanism of Action: Xanthine Oxidase Inhibition
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[9][10][11] This enzyme plays a crucial role in the purine metabolism pathway, catalyzing the final two steps: the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[9][12][13][14] By blocking the active site of xanthine oxidase, febuxostat effectively reduces the production of uric acid, thereby lowering its concentration in the blood.[9][10][12][14] This is the primary mechanism through which it exerts its therapeutic effect in the management of hyperuricemia and gout.[10][12][14]
The following diagram illustrates the inhibition of the uric acid production pathway by febuxostat.
Caption: Febuxostat's Inhibition of Xanthine Oxidase.
Quantitative Data Summary
Multiple studies have validated LC-MS/MS methods for the quantification of febuxostat in human plasma using a deuterated internal standard (Febuxostat D7 or D9). The performance of these methods is summarized in the table below.
| Parameter | Study 1[15] | Study 2[16] | Study 3[17] | Study 4[8] |
| Internal Standard | Febuxostat-d7 | Febuxostat-d7 | Febuxostat-d9 | Febuxostat-d9 |
| Linearity Range (ng/mL) | 1 - 6000 | 1 - 8000 | 15 - 8000 | N/A |
| LLOQ (ng/mL) | 1 | 1 | 15 | N/A |
| Intra-day Precision (%RSD) | 1.29 - 9.19 | 2.64 - 3.88 | N/A | N/A |
| Inter-day Precision (%RSD) | 2.85 - 7.69 | 2.76 - 8.44 | N/A | N/A |
| Accuracy (%) | N/A | 97.33 - 103.19 | N/A | N/A |
| Precursor Ion (m/z) | 317.1 | 317.1 | N/A | 315.3 |
| Product Ion (m/z) | 261.1 | 261.1 | N/A | 271.3 |
| IS Precursor Ion (m/z) | 324.2 | 324.2 | N/A | 324.3 |
| IS Product Ion (m/z) | 262.1 | 262.1 | N/A | 280.3 |
N/A: Not available in the cited abstract.
Experimental Protocol: Quantification of Febuxostat in Human Plasma
This section provides a generalized, detailed methodology for the quantification of febuxostat in human plasma using this compound as an internal standard, based on common practices described in the literature.[8][15][16][17]
5.1. Materials and Reagents
-
Febuxostat reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
5.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of febuxostat and this compound by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the febuxostat stock solution with a methanol/water mixture to create working solutions for calibration standards and quality controls. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
5.3. Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Spiking IS: Add a small volume (e.g., 10 µL) of the this compound working solution to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Injection: Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
5.4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., Hypersil Gold-C18, 2.1 mm × 100 mm, 1.9 µm).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or 5mM ammonium formate) and an organic component (e.g., acetonitrile).[8][15][17]
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[15][17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the precursor to product ion transitions for febuxostat (e.g., m/z 315.3 → 271.3) and this compound (e.g., m/z 324.3 → 280.3).[8]
The following diagram outlines the experimental workflow.
Caption: Experimental Workflow for Febuxostat Quantification.
Conclusion
This compound serves as the gold standard internal standard for the bioanalysis of febuxostat. Its near-identical physicochemical properties ensure that it effectively tracks and corrects for variability throughout the analytical process, from sample extraction to mass spectrometric detection. The use of this compound in validated LC-MS/MS methods provides the accuracy, precision, and robustness required for regulatory submissions and critical decision-making in drug development. This guide has provided the foundational knowledge, quantitative data, and a detailed experimental framework for the successful implementation of this compound in a research or clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Febuxostat - Wikipedia [en.wikipedia.org]
- 10. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. youtube.com [youtube.com]
- 13. Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 15. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sphinxsai.com [sphinxsai.com]
A Technical Guide to Febuxostat D9: Commercial Availability and Application in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Febuxostat D9, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. It details the commercial suppliers, availability, and key quantitative data of this stable isotope-labeled internal standard. Furthermore, this guide outlines a detailed experimental protocol for the quantification of Febuxostat in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. The mechanism of action of Febuxostat and a typical experimental workflow for a pharmacokinetic study are also visually represented.
Commercial Suppliers and Availability of this compound
This compound is readily available from several commercial suppliers catering to the research and pharmaceutical industries. The table below summarizes the offerings from various vendors, providing key quantitative data for easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| GlpBio | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | - | Deuterium labeled Febuxostat.[1] |
| Cayman Chemical | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.4 | ≥99% deuterated forms (d₁-d₉) | Intended for use as an internal standard for the quantification of febuxostat by GC- or LC-MS.[2] |
| ESS Chem Co. | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | 98.5% HPLC; 99% atom D | In stock with Certificate of Analysis (CofA).[3] |
| Simson Pharma Limited | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | - | High quality | Accompanied by Certificate of Analysis.[4] |
| Pharmaffiliates | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | - | Labeled Febuxostat.[5] |
| Santa Cruz Biotechnology | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | - | For Research Use Only.[6] |
| Sussex Research Laboratories Inc. | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | >95% Isotopic Enrichment | Shipping requirement: Ambient; Storage conditions: -20°C.[7] |
| Veeprho | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | - | - | Utilized as an internal standard in analytical and pharmacokinetic research.[8] |
| MedchemExpress | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.43 | - | Can be used as a tracer or an internal standard for quantitative analysis.[9] |
| PubChem | 1246819-50-0 | C₁₆H₇D₉N₂O₃S | 325.4 g/mol | - | Computed chemical and physical properties available.[10] |
Experimental Protocol: Quantification of Febuxostat in Human Plasma by LC-MS/MS
This protocol details a validated method for the determination of Febuxostat in human plasma using this compound as an internal standard (IS). The method utilizes protein precipitation for sample extraction followed by analysis with a triple quadrupole mass spectrometer.
1. Materials and Reagents:
-
Febuxostat reference standard (≥99% purity)
-
This compound internal standard (≥99% deuterated forms)
-
HPLC grade acetonitrile and methanol
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Human plasma (blank, drug-free)
-
Milli-Q or equivalent purified water
2. Instrumentation:
-
Liquid Chromatography system (e.g., Agilent, Waters)
-
Triple quadrupole mass spectrometer (e.g., API-4000)
-
Analytical column: Zorbax Eclipse XDB, C8, 100 mm x 4.6 mm, 3.5 µm[1] or equivalent C18 column.[4]
3. Preparation of Standard and Quality Control (QC) Solutions:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Febuxostat and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards. A typical concentration range is 15.0–8000 ng/mL.[4]
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the appropriate amount of Febuxostat working standard.
-
4. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Optimize other mass spectrometer parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
6. Data Analysis and Validation:
-
Quantify the concentration of Febuxostat in the samples by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the CC standards using a weighted linear regression model.
-
The method should be validated according to regulatory guidelines (e.g., US FDA) for linearity, accuracy, precision, selectivity, recovery, and stability.[4]
Visualizations: Signaling Pathway and Experimental Workflow
To further aid in the understanding of Febuxostat's application, the following diagrams, generated using the DOT language, illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of Febuxostat as a xanthine oxidase inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 8. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C16H16N2O3S | CID 49849690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Key Differences Between Febuxostat and Febuxostat D9: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the core differences between Febuxostat and its deuterated analog, Febuxostat D9. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application of deuterium substitution in modifying the properties of active pharmaceutical ingredients (APIs).
Introduction to Febuxostat and the Role of Deuteration
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By blocking this pathway, Febuxostat effectively reduces the production of uric acid in the body and is therefore used for the management of hyperuricemia in patients with gout.[1][2][3]
Deuteration, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug discovery to modify the pharmacokinetic profile of a drug.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile.[4]
This compound is a deuterated version of Febuxostat where nine hydrogen atoms in the isobutoxy side chain have been replaced with deuterium. While primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Febuxostat, its distinct properties due to deuteration provide a valuable case study for understanding the impact of isotopic substitution.[5][6][7]
Core Differences: A Comparative Analysis
The fundamental difference between Febuxostat and this compound lies in the isotopic composition of the isobutoxy side chain. This seemingly subtle change has significant implications for the molecule's physicochemical and metabolic properties.
Chemical Structure and Physicochemical Properties
The chemical structures of Febuxostat and this compound are identical except for the substitution of nine hydrogen atoms with deuterium in the isobutoxy group of this compound.
Table 1: Physicochemical Properties of Febuxostat and this compound
| Property | Febuxostat | This compound |
| Molecular Formula | C₁₆H₁₆N₂O₃S | C₁₆H₇D₉N₂O₃S |
| Molecular Weight | 316.38 g/mol | 325.43 g/mol [7][8] |
| Appearance | White crystalline powder | White solid[8] |
| Purity | Typically >98% | Typically >98% (with >99% isotopic purity)[7][8] |
The increase in molecular weight for this compound is a direct consequence of the nine deuterium atoms. This mass difference is the basis for its use as an internal standard in mass spectrometry-based analytical methods.
Metabolism and the Kinetic Isotope Effect
Febuxostat is extensively metabolized in the liver, primarily through two pathways:
-
Oxidation: Mediated by cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, and CYP2C9.[1][9]
-
Glucuronidation: Conjugation reactions catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][9]
Pharmacokinetics
The pharmacokinetic parameters of Febuxostat are well-documented.[2][9][10][11][12]
Table 2: Pharmacokinetic Parameters of Febuxostat in Healthy Subjects
| Parameter | Value |
| Bioavailability | ~85%[10][11] |
| Time to Peak Plasma Concentration (Tmax) | 1.0 - 1.5 hours[9] |
| Apparent Oral Clearance (CL/F) | 10.5 ± 3.4 L/h[10][11] |
| Apparent Volume of Distribution (Vss/F) | 48 ± 23 L[10][11] |
| Terminal Half-life (t½) | ~5 - 8 hours[9] |
For this compound, while specific values from head-to-head studies are not available, it is anticipated that the terminal half-life would be longer, and the oral clearance would be lower than that of Febuxostat due to the kinetic isotope effect on its metabolism.
Pharmacodynamics
The pharmacodynamic effect of Febuxostat is a dose-dependent reduction in serum uric acid levels.[2] The inhibition of xanthine oxidase is the primary mechanism of action. As this compound retains the same core pharmacophore responsible for binding to xanthine oxidase, it is expected to exhibit a similar, if not identical, inhibitory potency (IC50) against the enzyme in in-vitro assays. However, a potentially longer half-life in vivo could lead to a more sustained reduction in uric acid levels over a dosing interval compared to Febuxostat at an equivalent molar dose.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the comparison of Febuxostat and this compound.
Quantification of Febuxostat and this compound in Plasma by LC-MS/MS
This method is crucial for pharmacokinetic studies and is a standard application where this compound is used as an internal standard.
Objective: To determine the concentration of Febuxostat in human plasma.
Materials:
-
Febuxostat and this compound reference standards
-
Human plasma
-
Acetonitrile (ACN)
-
Formic acid
-
Water, HPLC grade
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Febuxostat: e.g., m/z 317.1 -> 261.1[13]
-
This compound: e.g., m/z 326.2 -> 261.1 (adjust based on specific deuteration pattern)
-
-
Optimize cone voltage and collision energy for each transition.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Febuxostat to this compound against the concentration of Febuxostat standards.
-
Determine the concentration of Febuxostat in the unknown samples from the calibration curve.
-
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Febuxostat and this compound in human liver microsomes.
Materials:
-
Febuxostat and this compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Febuxostat or this compound (e.g., 1 µM final concentration) and the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Processing:
-
Immediately add the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not metabolized by the same enzymes).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound (Febuxostat or this compound).
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Compare the half-lives of Febuxostat and this compound to assess the impact of deuteration on metabolic stability.
-
Xanthine Oxidase Inhibition Assay
Objective: To determine and compare the inhibitory potency (IC50) of Febuxostat and this compound against xanthine oxidase.
Materials:
-
Febuxostat and this compound
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Assay Preparation:
-
Prepare a series of dilutions of Febuxostat and this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of xanthine in phosphate buffer.
-
Prepare a solution of xanthine oxidase in phosphate buffer.
-
-
Inhibition Assay:
-
In a 96-well plate, add phosphate buffer, the inhibitor solution (Febuxostat or this compound at various concentrations), and the xanthine oxidase solution.
-
Pre-incubate the mixture at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine solution.
-
Immediately measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of uric acid formation) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to a control without inhibitor) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for both Febuxostat and this compound.
-
Signaling Pathways and Experimental Workflows
Purine Metabolism and Febuxostat's Mechanism of Action
The following diagram illustrates the purine metabolism pathway and the point of intervention for Febuxostat.
Caption: Purine metabolism pathway and the inhibitory action of Febuxostat.
Febuxostat Metabolism
This diagram shows the primary metabolic pathways of Febuxostat.
Caption: Primary metabolic pathways of Febuxostat.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines the typical workflow for a pharmacokinetic study of Febuxostat using this compound as an internal standard.
Caption: Workflow for pharmacokinetic analysis of Febuxostat.
Conclusion
This compound serves as a critical tool in the bioanalysis of Febuxostat, enabling accurate and precise quantification in complex biological matrices. The key difference between the two molecules, the isotopic substitution of hydrogen with deuterium, leads to a significant mass difference that is exploited in mass spectrometry. While direct comparative clinical data on the therapeutic effects of this compound is not available, the principles of the kinetic isotope effect suggest that it would likely exhibit a slower rate of metabolism, a longer half-life, and potentially a more sustained pharmacodynamic effect compared to its non-deuterated counterpart. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate these differences and further explore the potential of deuteration in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and pharmacodynamics of febuxostat under fasting conditions in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esschemco.com [esschemco.com]
- 8. researchgate.net [researchgate.net]
- 9. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A pharmacokinetic‐pharmacodynamic study of a single dose of febuxostat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. Accurate and precise bioanalytical methods are the bedrock of reliable PK data, and the choice of an appropriate internal standard (IS) is a critical factor in achieving high-quality results. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2]
This technical guide provides an in-depth exploration of the role of deuterated standards in pharmacokinetic studies. It will detail their advantages over other types of internal standards, provide comprehensive experimental protocols for their use, and present quantitative data demonstrating their superior performance.
The Critical Role of Internal Standards in Bioanalysis
The primary function of an internal standard is to compensate for variability throughout the entire analytical process.[1] From sample collection and preparation to chromatographic separation and mass spectrometric detection, numerous steps can introduce errors. An ideal internal standard should mimic the behavior of the analyte of interest, thereby correcting for inconsistencies in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][3] While structural analogs have been used as internal standards, their physicochemical properties can differ significantly from the analyte, leading to inadequate compensation for these variables.[3]
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1] This subtle modification results in a compound that is chemically and physically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[3] This near-identical behavior is the cornerstone of their superior performance in bioanalytical assays.
Advantages of Deuterated Standards
The use of deuterated internal standards offers several key advantages that contribute to more accurate, precise, and robust bioanalytical methods:
-
Compensation for Matrix Effects: The "matrix effect" is a major challenge in bioanalysis, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[4] Because a deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same matrix effects.[5] This allows for accurate normalization of the analyte's signal, leading to more reliable results.[5]
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added to the sample at the beginning of the workflow, experiences the same losses as the analyte. This ensures that the ratio of the analyte to the internal standard remains constant, even if the absolute recovery varies between samples.
-
Improved Accuracy and Precision: By effectively compensating for both matrix effects and variability in sample recovery, deuterated standards significantly enhance the accuracy and precision of the analytical method.[1][2] This is crucial for making confident decisions in drug development, such as dose selection and evaluation of drug-drug interactions.
-
Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of stable isotope-labeled internal standards in ensuring the quality and reliability of bioanalytical data.[4] The use of deuterated standards is often considered a best practice and can facilitate a smoother regulatory review process.
Quantitative Performance of Deuterated Standards
The theoretical advantages of deuterated standards are consistently supported by experimental data. The following tables summarize the improved accuracy and precision observed in bioanalytical methods when using a deuterated internal standard compared to a non-deuterated (analog) internal standard.
| Analyte | Internal Standard Type | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Reference |
| Kahalalide F | Structural Analog | 5 | -15.2 | 12.5 | [1] |
| 50 | -10.8 | 8.9 | [1] | ||
| 500 | -8.5 | 7.2 | [1] | ||
| Kahalalide F | Deuterated (SIL) | 5 | 1.2 | 6.8 | [1] |
| 50 | 0.5 | 4.1 | [1] | ||
| 500 | -0.3 | 3.5 | [1] | ||
| Everolimus | Structural Analog | 1.5 | -3.3 | 6.5 | [2] |
| 7.5 | -1.9 | 4.8 | [2] | ||
| 40 | -0.5 | 3.9 | [2] | ||
| Everolimus | Deuterated (d4) | 1.5 | -1.2 | 5.2 | [2] |
| 7.5 | 0.8 | 3.1 | [2] | ||
| 40 | 1.5 | 2.5 | [2] |
Table 1: Comparison of Accuracy and Precision with Deuterated vs. Non-Deuterated Internal Standards. This table clearly demonstrates the superior performance of deuterated internal standards in terms of both accuracy (closer to 0% bias) and precision (lower % coefficient of variation).
Experimental Protocols
The successful implementation of deuterated standards in pharmacokinetic studies relies on well-defined and validated experimental protocols. This section provides detailed methodologies for common sample preparation techniques.
Protein Precipitation
Protein precipitation is a simple and rapid method for removing the bulk of proteins from biological matrices such as plasma.
Objective: To extract an analyte and its deuterated internal standard from a plasma sample by precipitating proteins with an organic solvent.
Materials:
-
Plasma sample
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Precipitation solvent (e.g., acetonitrile, methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a specific volume of the deuterated internal standard working solution to each sample, calibration standard, and quality control sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.[6]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Objective: To selectively extract an analyte and its deuterated internal standard from an aqueous biological matrix into an organic solvent.
Materials:
-
Biological fluid sample (e.g., plasma, urine)
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Aqueous buffer (for pH adjustment, if necessary)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Pipette a known volume of the biological sample into a clean tube.
-
Add the deuterated internal standard.
-
If necessary, add a buffer to adjust the pH of the sample to optimize the extraction of the analyte.
-
Add a specific volume of the immiscible organic extraction solvent.
-
Vortex the mixture vigorously for several minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.[8]
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte and internal standard from a liquid sample, while allowing interfering compounds to pass through.
Objective: To purify and concentrate an analyte and its deuterated internal standard from a complex biological matrix using a solid-phase extraction cartridge.
Materials:
-
Biological sample
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
SPE cartridge with appropriate sorbent (e.g., C18, mixed-mode)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent(s)
-
Elution solvent
-
SPE manifold
Procedure:
-
Conditioning: Pass a volume of conditioning solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.[9]
-
Equilibration: Pass a volume of equilibration solvent (e.g., water or a buffer matching the sample's pH) through the cartridge to prepare the sorbent for sample loading.[9]
-
Sample Loading: Add the deuterated internal standard to the biological sample. Load the sample onto the conditioned and equilibrated SPE cartridge. The analyte and internal standard will be retained on the sorbent.
-
Washing: Pass one or more wash solvents through the cartridge to remove interfering compounds that are not strongly bound to the sorbent.
-
Elution: Pass a small volume of a strong elution solvent through the cartridge to desorb the analyte and internal standard. Collect the eluate.
-
The eluate can then be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Visualizing Bioanalytical Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: A simplified workflow for sample preparation using protein precipitation.
Caption: A general workflow for sample preparation using liquid-liquid extraction.
Caption: A typical workflow for sample preparation using solid-phase extraction.
Conclusion
Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies. Their ability to closely mimic the behavior of the analyte of interest provides unparalleled correction for the inherent variability of bioanalytical methods. This leads to significant improvements in accuracy, precision, and overall method robustness, ultimately resulting in higher quality pharmacokinetic data. While the initial investment in a custom-synthesized deuterated standard may be higher than for a structural analog, the long-term benefits of generating reliable and defensible data for critical drug development decisions are immeasurable. For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical excellence, the use of deuterated internal standards is a scientifically sound and regulatory-preferred approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. btrc-charity.org [btrc-charity.org]
- 7. benchchem.com [benchchem.com]
- 8. Validation of a Liquid–Liquid Extraction Method to Study the Temporal Production of D-Series Resolvins by Head Kidney Cells from Atlantic Salmon (Salmon salar) Exposed to Docosahexaenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Febuxostat in Human Plasma Using a Validated LC-MS/MS Method with Febuxostat-D9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for the production of uric acid.[1][2] It is primarily used for the chronic management of hyperuricemia in patients with gout.[1][3] Accurate and reliable quantification of Febuxostat in biological matrices is essential for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Febuxostat in human plasma, utilizing its deuterated analog, Febuxostat-D9, as the internal standard (IS). The method presented is simple, rapid, and suitable for high-throughput analysis.
Mechanism of Action
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, which catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid in the purine metabolism pathway.[1][4] By blocking this enzyme, Febuxostat reduces the production of uric acid, thereby lowering its concentration in the blood.[1]
Caption: Mechanism of action of Febuxostat in the purine metabolism pathway.
Experimental Protocol
This protocol outlines the procedure for the quantification of Febuxostat in human plasma.
1. Materials and Reagents
-
Febuxostat (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Deionized Water
2. Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer was used.
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX API 4000 or equivalent
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 1.9 µm)
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Febuxostat and Febuxostat-D9 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Febuxostat stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the Febuxostat-D9 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC) by spiking blank human plasma with the appropriate amount of Febuxostat.
4. Sample Preparation (Protein Precipitation)
The protein precipitation method is a simple and rapid technique for sample preparation.[7]
Caption: Experimental workflow for plasma sample preparation.
5. LC-MS/MS Method Parameters
The following tables summarize the optimized chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.9 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[2][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2][8] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 3.0 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 0.50 | 20 |
| 1.50 | 95 |
| 2.50 | 95 |
| 2.51 | 20 |
| 3.00 | 20 |
Table 3: Mass Spectrometer Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 550 °C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 4: MRM Transitions and Compound Parameters
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| Febuxostat | 315.1[9] | 271.0[9] | -60 | -10 | -25 | -12 |
| Febuxostat-D9 | 324.3[8] | 280.3[8] | -60 | -10 | -25 | -12 |
Method Validation and Performance
The method was validated according to regulatory guidelines.
1. Linearity and Range
The calibration curve was linear over the concentration range of 1.0 to 2000 ng/mL in human plasma. The correlation coefficient (r²) was consistently ≥ 0.99.
2. Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using QC samples.
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| LQC | 3.0 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| MQC | 150 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
| HQC | 1500 | ≤ 15.0 | ≤ 15.0 | 85.0 - 115.0 | 85.0 - 115.0 |
3. Recovery and Matrix Effect
The extraction recovery of Febuxostat was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Extraction Recovery: The mean extraction recovery for Febuxostat was >85% across all QC levels.[9]
-
Matrix Effect: No significant matrix effect was observed.
4. Stability
Febuxostat was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage (-20°C and -70°C), and after multiple freeze-thaw cycles.
Conclusion
This application note describes a highly sensitive, specific, and rapid LC-MS/MS method for the quantification of Febuxostat in human plasma using Febuxostat-D9 as an internal standard. The simple protein precipitation extraction procedure and short chromatographic run time make this method suitable for high-throughput analysis in a clinical or research setting. The method has been successfully validated and can be reliably applied to pharmacokinetic and bioequivalence studies of Febuxostat.
References
- 1. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
Validated UPLC-MS/MS Protocol for the Quantification of Febuxostat in Human Plasma
Application Note
This document provides a detailed protocol for the quantification of Febuxostat in human plasma using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. This protocol is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.
Introduction
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, which is prescribed for the management of hyperuricemia in patients with gout. Accurate and reliable quantification of Febuxostat in human plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This UPLC-MS/MS method offers high sensitivity, selectivity, and throughput for the determination of Febuxostat concentrations in a biological matrix.
Experimental Protocols
Materials and Reagents
-
Febuxostat reference standard
-
Febuxostat-d7 or other suitable internal standard (IS)
-
HPLC grade acetonitrile, methanol, and methyl tertiary butyl ether (MTBE)
-
Formic acid and ammonium formate (analytical grade)
-
Human plasma (K3EDTA as anticoagulant)
-
Deionized water
Sample Preparation
Two primary methods for plasma sample preparation are prevalent: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).
2.2.1. Liquid-Liquid Extraction (LLE) Protocol [1][2][3]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Febuxostat-d7).
-
Add 100 µL of 0.1% formic acid.[2]
-
Add 2.0 mL of extraction solvent (e.g., methyl tertiary butyl ether or diethyl ether).[2][3]
-
Vortex the mixture for 10 minutes.[2]
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue with 1000 µL of the mobile phase and vortex briefly.[2]
-
Transfer the reconstituted sample to an autosampler vial for injection.
2.2.2. Protein Precipitation (PP) Protocol [4]
-
Pipette 250 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 100 µL of 0.1% formic acid (5% v/v).[4]
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 20 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 45°C.[4]
-
Reconstitute the residue with 500 µL of the mobile phase.[4]
-
Transfer the reconstituted sample to an autosampler vial for injection.
UPLC-MS/MS Instrumentation and Conditions
The following tables summarize the typical UPLC and MS/MS parameters used in validated methods.
Table 1: UPLC Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][5] | Ascentis Express C18 (50 x 4.6 mm, 3.5 µm)[2] | Zorbax C18[3] |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (25:75 v/v)[1][5] | 10 mM Ammonium formate and Acetonitrile (20:80 v/v)[2] | 5 mM Ammonium formate and Acetonitrile (40:60 v/v)[3] |
| Flow Rate | Isocratic | 0.8 mL/min[2] | 0.5 mL/min[3] |
| Injection Volume | 5 µL | Not specified | Not specified |
| Column Temperature | Not specified | Not specified | Not specified |
| Run Time | 1.5 min[1][5] | Not specified | 5.0 min[3] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Ionization Mode | Positive ESI[2] | Negative ESI[6] | Positive ESI[3] |
| MRM Transition (Febuxostat) | m/z 317.1 → 261.1[2][3] | m/z 315.1 → 271.0[6] | m/z 317.1 → 261.1[3] |
| MRM Transition (IS - Febuxostat-d7) | m/z 324.2 → 262.1[2][3] | Not Applicable | m/z 324.2 → 262.1[3] |
| MRM Transition (IS - Indomethacin) | Not Applicable | m/z 356.1 → 312.0[6] | Not Applicable |
| Ion Spray Voltage | 5500 V[2] | -4500 V[6] | Not specified |
| Source Temperature | 500°C[2] | 500°C[6] | Not specified |
| Declustering Potential | 45 V[2] | Not specified | Not specified |
| Collision Energy | 28 V[2] | Not specified | Not specified |
Quantitative Data Summary
The following tables present a summary of the quantitative validation parameters from various published methods.
Table 3: Linearity and Sensitivity
| Parameter | Method 1 | Method 2 | Method 3 |
| Linear Range (ng/mL) | 1.00 - 8000.00[2] | 50 - 6000[6] | 1 - 6000[3] |
| Correlation Coefficient (r²) | ≥ 0.9850[2] | Not specified | > 0.99[3] |
| LLOQ (ng/mL) | 1.00[2] | 50[6] | 1[3] |
| LOD (ng/mL) | Not specified | 2.5[6] | Not specified |
Table 4: Precision and Accuracy
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-day Precision (%CV) | 2.64 - 3.88[2] | ≤ 7.1[6] | 1.29 - 9.19[3] |
| Inter-day Precision (%CV) | 2.76 - 8.44[2] | ≤ 7.1[6] | 2.85 - 7.69[3] |
| Intra-day Accuracy (%) | 97.33 - 99.05[2] | Not specified | Not specified |
| Inter-day Accuracy (%) | 100.30 - 103.19[2] | Not specified | Not specified |
Table 5: Recovery and Stability
| Parameter | Method 1 | Method 2 |
| Mean Recovery (%) | 100.9 - 106.5[1][5] | > 87[6] |
| Freeze-Thaw Stability | Stable for five cycles at -80°C[7] | Not specified |
| Long-Term Stability | Stable for 12 months at -80°C[7] | Not specified |
Experimental Workflow Diagram
References
- 1. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of 2,8-dihydroxyadenine, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Febuxostat Analysis using Febuxostat D9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Febuxostat in biological matrices for quantitative analysis, utilizing Febuxostat D9 as an internal standard. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are widely used in bioanalytical laboratories for pharmacokinetic, bioequivalence, and toxicokinetic studies.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout. Accurate and reliable quantification of Febuxostat in biological samples is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the analytical method by compensating for variability in sample preparation and instrument response.
This guide offers a comparative overview of three common sample preparation techniques, complete with detailed protocols and expected performance data, to assist researchers in selecting and implementing the most suitable method for their analytical needs.
Comparative Data of Sample Preparation Techniques
The selection of a sample preparation method depends on various factors, including the desired level of sample cleanliness, recovery, throughput, and the complexity of the biological matrix. The following table summarizes key quantitative parameters for the three detailed protocols.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (Febuxostat) | 80-90% | >80%[1] | >90% (estimated) |
| Recovery (this compound) | ~80% | ~89%[1] | >90% (estimated) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1 ng/mL[1] | 1-5 ng/mL (expected) |
| Linearity Range | 10 - 5000 ng/mL[1] | 1 - 8000 ng/mL[1] | 5 - 5000 ng/mL (expected) |
| Intra-day Precision (%RSD) | <15% | 2.64 - 3.88%[1] | <15% (expected) |
| Inter-day Precision (%RSD) | <15% | 2.76 - 8.44%[1] | <15% (expected) |
| Matrix Effect | Moderate | Low to Moderate[1] | Low |
| Throughput | High | Medium | Medium to Low |
| Cost per Sample | Low | Low to Medium | High |
| Solvent Consumption | Low | High | Medium |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to isolate the supernatant containing the analyte.
Materials:
-
Human plasma
-
Febuxostat and this compound stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.[2][3]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract compared to PPT by partitioning the analyte and internal standard into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.
Materials:
-
Human plasma
-
Febuxostat and this compound stock solutions
-
Methyl Tertiary Butyl Ether (MTBE), HPLC grade[1]
-
0.1% Formic acid in water
-
Polypropylene tubes (5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 100 µL of human plasma into a 5 mL polypropylene tube.[1]
-
Add 10 µL of this compound internal standard solution.[1]
-
Add 100 µL of 0.1% formic acid to the plasma sample.[1]
-
Add 2.0 mL of MTBE to the tube.[1]
-
Cap the tube and vortex for 10 minutes to ensure efficient extraction.[1]
-
Centrifuge at 4000 rpm for 5 minutes at 20°C to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte and internal standard while matrix interferences are washed away. This protocol is based on a generic procedure for acidic compounds using a polymeric reversed-phase sorbent like Oasis HLB.
Materials:
-
Human plasma
-
Febuxostat and this compound stock solutions
-
Oasis HLB SPE cartridges (e.g., 1 cc, 30 mg)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
4% Phosphoric acid in water
-
5% Ammonium hydroxide in methanol
-
SPE manifold
-
Collection tubes
Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 20 µL of this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure Febuxostat (an acidic compound) is in its neutral form for better retention on the reversed-phase sorbent.
-
-
SPE Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash 1: Pass 1 mL of water to remove polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.
-
Elute: Elute Febuxostat and this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent ensures that the acidic Febuxostat is ionized and readily elutes from the sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
-
Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation technique for Febuxostat analysis should be guided by the specific requirements of the study. Protein precipitation offers a rapid and cost-effective solution for high-throughput screening. Liquid-liquid extraction provides a cleaner sample with good recovery, balancing throughput and cleanliness. Solid-phase extraction yields the cleanest extracts, minimizing matrix effects and potentially improving assay sensitivity, albeit at a higher cost and lower throughput. The detailed protocols and comparative data herein provide a solid foundation for developing and implementing a robust and reliable bioanalytical method for Febuxostat quantification using this compound as an internal standard.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of febuxostat in human plasma by high performance liquid chromatography (HPLC) with fluorescence-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the optimal concentration of Febuxostat D9 internal standard
An Application Note and Protocol for Determining the Optimal Concentration of Febuxostat D9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of Febuxostat using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[1][2][3] this compound, a deuterated analog of Febuxostat, is an ideal SIL-IS as it shares near-identical physicochemical properties with the analyte, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization.[4] The concentration of the internal standard is a critical parameter that can significantly impact assay performance.[2] An optimized concentration ensures a stable and reproducible response, minimizes interference, and provides the most accurate correction for the analyte signal across the entire calibration range.
This document provides a detailed protocol for determining the optimal concentration of this compound as an internal standard for the LC-MS based quantification of Febuxostat in a biological matrix, such as human plasma. The protocol is designed to be compliant with regulatory expectations, such as those from the FDA and ICH M10 guidelines.[2][5]
Materials and Methods
Reagents and Materials
-
Febuxostat reference standard
-
This compound internal standard
-
Control (drug-free) human plasma
-
HPLC or LC-MS grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Standard laboratory glassware and pipettes
-
LC-MS system (e.g., triple quadrupole mass spectrometer)
Preparation of Stock and Working Solutions
-
Febuxostat Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Febuxostat reference standard in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.
-
Febuxostat Working Solutions: Prepare a series of working solutions for calibration standards and quality control (QC) samples by serially diluting the Febuxostat stock solution with an appropriate solvent (e.g., 50:50 methanol:water).
-
This compound Working Solutions: Prepare a series of working solutions of this compound at various concentrations to be tested (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, and 1000 ng/mL) by diluting the this compound stock solution.
Experimental Protocol for Optimization
The optimal concentration of the internal standard is determined by evaluating its performance across a range of concentrations in key validation experiments. The goal is to select a concentration that provides a consistent response and the best overall assay performance in terms of precision, accuracy, and minimal matrix effects.
Experimental Workflow
The following diagram illustrates the workflow for determining the optimal this compound concentration.
Caption: Experimental workflow for optimizing the internal standard concentration.
Step-by-Step Procedure
-
Preparation of Sample Sets: For each this compound concentration being tested, prepare a full set of calibration standards and QC samples (low, medium, and high concentrations). Prepare at least three replicates for each QC level.
-
Sample Processing: Process each sample set according to the established sample preparation protocol (e.g., protein precipitation with acetonitrile). Add a consistent volume of the respective this compound working solution to each sample (excluding blank samples).
-
LC-MS Analysis: Analyze the processed samples using the developed LC-MS method.
-
Data Evaluation: For each tested this compound concentration, evaluate the following parameters:
-
Internal Standard Response Consistency: The peak area of this compound should be consistent across all calibration standards, QC samples, and blank samples (where applicable) within a single run. A high degree of variability may indicate issues with sample preparation or matrix effects.
-
Selectivity and Cross-Interference: In blank plasma samples, the response at the retention time of Febuxostat should be less than 20% of the Lower Limit of Quantitation (LLOQ), and the response at the retention time of this compound should be less than 5% of its mean response.[2][5]
-
Precision and Accuracy: Calculate the intra-day and inter-day precision (%CV) and accuracy (%bias) for the QC samples. The optimal IS concentration should yield the best precision and accuracy.
-
Matrix Effect: Evaluate the matrix effect by comparing the response of Febuxostat in post-extraction spiked samples to the response in a neat solution at low and high concentrations. The IS should effectively compensate for any ion suppression or enhancement.
-
Data Presentation
The quantitative data from the optimization experiments should be summarized in tables for clear comparison.
Table 1: Internal Standard Response Consistency
| This compound Conc. (ng/mL) | Mean IS Peak Area | IS Peak Area %CV (n=replicates) |
| 10 | 50,000 | 15.2 |
| 50 | 250,000 | 8.5 |
| 100 | 500,000 | 4.1 |
| 500 | 2,500,000 | 3.5 |
| 1000 | 5,000,000 (Detector Saturation) | N/A |
Table 2: Intra-day Precision and Accuracy of QC Samples
| This compound Conc. (ng/mL) | QC Level | Mean Measured Conc. (ng/mL) | %CV | %Accuracy |
| 50 | Low (15 ng/mL) | 14.8 | 6.2 | 98.7 |
| Mid (150 ng/mL) | 153 | 4.5 | 102.0 | |
| High (1500 ng/mL) | 1475 | 3.8 | 98.3 | |
| 100 | Low (15 ng/mL) | 15.1 | 4.1 | 100.7 |
| Mid (150 ng/mL) | 150.5 | 2.9 | 100.3 | |
| High (1500 ng/mL) | 1512 | 2.5 | 100.8 | |
| 500 | Low (15 ng/mL) | 15.5 | 3.5 | 103.3 |
| Mid (150 ng/mL) | 149.8 | 2.8 | 99.9 | |
| High (1500 ng/mL) | 1520 | 2.1 | 101.3 |
Table 3: Matrix Effect Evaluation
| This compound Conc. (ng/mL) | QC Level | Matrix Factor | IS-Normalized Matrix Factor |
| 50 | Low | 0.85 | 0.98 |
| High | 0.82 | 0.97 | |
| 100 | Low | 0.86 | 1.01 |
| High | 0.84 | 1.00 | |
| 500 | Low | 0.85 | 1.02 |
| High | 0.83 | 1.01 |
Selection of Optimal Concentration and Logical Relationships
The selection of the optimal concentration is a multi-factorial decision. The following diagram illustrates the logical relationships in this process.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Application of Febuxostat-d9 in Bioequivalence Studies of Febuxostat Formulations
Application Note
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. To ensure the therapeutic equivalence of generic febuxostat formulations, regulatory agencies require bioequivalence (BE) studies. These studies are essential to demonstrate that the generic product performs in the same manner as the reference-listed drug. A critical component of these studies is the accurate quantification of febuxostat in biological matrices, typically human plasma. The use of a stable isotope-labeled internal standard, such as Febuxostat-d9, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. This application note details the use of Febuxostat-d9 in a bioequivalence study of febuxostat formulations, providing comprehensive protocols and data. Febuxostat-d9, being structurally and chemically almost identical to febuxostat, co-elutes and experiences similar ionization effects, which corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the bioanalytical method.[1][2]
Mechanism of Action of Febuxostat
Febuxostat exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.[3][4] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3][5][6][7] By blocking this enzyme, febuxostat reduces the production of uric acid, thereby lowering its concentration in the blood.[3][4]
Bioequivalence Study Protocol
A typical bioequivalence study for febuxostat formulations is designed as a randomized, open-label, two-period, two-sequence, single-dose, crossover study under fasting conditions.[7][8][9]
Study Design and Conduct
1. Subject Enrollment: Healthy adult volunteers are screened and enrolled based on inclusion and exclusion criteria.
2. Randomization: Subjects are randomly assigned to one of two treatment sequences (Test formulation followed by Reference formulation, or vice-versa).[8]
3. Dosing: In each period, subjects receive a single oral dose of the assigned febuxostat formulation (e.g., 80 mg or 120 mg) after an overnight fast.[7][8][9]
4. Blood Sampling: Blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose).[9]
5. Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[8][9]
6. Crossover: In the second period, subjects receive the alternate formulation.
Bioanalytical Method Protocol
The quantification of febuxostat in plasma samples is performed using a validated LC-MS/MS method with Febuxostat-d9 as the internal standard.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of Febuxostat-d9 internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 4.6 mm, 3.5 µm) |
| Mobile Phase | 10 mM Ammonium formate : Acetonitrile (20:80 v/v)[3] |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[3] |
| Mass Spectrometry | |
| MS System | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Febuxostat: m/z 317.1 → 261.0[2] |
| Febuxostat-d9: m/z 326.1 → 262.0[2] | |
| Dwell Time | 200 ms |
| Source Temperature | 500°C[2] |
| Ion Spray Voltage | 5500 V |
Data Analysis and Bioequivalence Assessment
Pharmacokinetic parameters, including the maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), are calculated for both test and reference formulations.
Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ fall within the regulatory acceptance range of 80.00% to 125.00%.[3]
Table 2: Example Pharmacokinetic Data from a Bioequivalence Study
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 2550 ± 850 | 2600 ± 900 | 98.08% (90.50% - 106.15%) |
| AUC0-t (ng·h/mL) | 8750 ± 2100 | 8800 ± 2200 | 99.43% (95.10% - 103.95%) |
| AUC0-∞ (ng·h/mL) | 8900 ± 2150 | 8950 ± 2250 | 99.44% (95.05% - 104.05%) |
| tmax (h) | 1.25 ± 0.5 | 1.30 ± 0.6 | - |
| t1/2 (h) | 6.5 ± 1.5 | 6.6 ± 1.6 | - |
Conclusion
The use of Febuxostat-d9 as an internal standard in LC-MS/MS bioanalytical methods provides the necessary accuracy, precision, and robustness for the quantification of febuxostat in human plasma for bioequivalence studies. The detailed protocols and methodologies presented in this application note serve as a comprehensive guide for researchers and professionals in the field of drug development and bioanalysis. The successful application of this methodology is crucial for the approval of safe and effective generic febuxostat formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Febuxostat? [synapse.patsnap.com]
- 4. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Application Note: Solid-Phase Extraction Protocol for Febuxostat and Febuxostat D9 from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout. Accurate quantification of febuxostat and its stable isotope-labeled internal standard, febuxostat D9, in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the solid-phase extraction (SPE) of febuxostat and this compound from human plasma, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The proposed protocol is based on a reversed-phase SPE mechanism, leveraging the physicochemical properties of febuxostat, which is an acidic and relatively hydrophobic compound. While specific experimental data on matrix effects and process efficiency for this exact SPE protocol are not extensively published, the provided methodology is designed to yield high recovery and minimal matrix interference, consistent with established principles of bioanalytical sample preparation.
Physicochemical Properties of Febuxostat
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₃S | [1] |
| Molecular Weight | 316.37 g/mol | [1] |
| pKa (acidic) | ~3.1 - 3.6 | [2] |
| logP | ~3.5 - 3.8 | [3] |
| Aqueous Solubility | Practically insoluble | [1] |
| Organic Solvent Solubility | Soluble in methanol, ethanol, DMSO | [4] |
Experimental Protocol
This protocol is designed for the extraction of febuxostat and this compound from human plasma using a polymeric reversed-phase SPE sorbent.
Materials and Reagents:
-
Febuxostat and this compound reference standards
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X, 30 mg/1 mL)[2]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium hydroxide (analytical grade)
-
Deionized water
-
Microcentrifuge tubes
-
Pipettes and tips
-
SPE vacuum manifold
Solutions Preparation:
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound in methanol. Further dilute with methanol:water (50:50, v/v) to achieve the desired working concentration for spiking into plasma samples.
-
Pre-treatment Solution: 2% Formic acid in deionized water (v/v).
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Deionized water.
-
Wash Solution: 5% Methanol in deionized water (v/v).
-
Elution Solvent: 5% Ammonium hydroxide in methanol (v/v).
-
Reconstitution Solvent: Acetonitrile:water (50:50, v/v) or initial mobile phase of the LC-MS/MS method.
Solid-Phase Extraction Workflow Diagram
Caption: Workflow for the solid-phase extraction of Febuxostat from plasma.
Detailed SPE Protocol Steps:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add the appropriate volume of the this compound internal standard spiking solution.
-
Add 200 µL of 2% formic acid solution to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition: Pass 1 mL of methanol through each cartridge.
-
Equilibrate: Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated plasma sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 1-2 minutes to remove excess wash solution.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute febuxostat and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the expected performance of this SPE protocol based on available literature for the solid-phase extraction of febuxostat and its internal standard from human plasma.[2] It is important to note that these values should be confirmed during in-house method validation.
| Analyte | Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Febuxostat | 76.57 | To be determined | To be determined |
| This compound | 75.03 | To be determined | To be determined |
Note: Recovery is calculated as the percentage of the analyte recovered from the plasma sample compared to a pure standard. Matrix effect is the suppression or enhancement of the analyte signal due to co-eluting matrix components. Process efficiency combines the effects of recovery and matrix effect. A thorough validation should be performed to establish these parameters for the specific LC-MS/MS system being used.
LC-MS/MS Analysis
The extracted samples are ready for analysis by a validated LC-MS/MS method. A reversed-phase C18 column is commonly used for the chromatographic separation of febuxostat.[5][6] Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization.
Typical MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Febuxostat | 317.1 | 261.1 |
| This compound | 326.1 | 262.0 |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of febuxostat and its deuterated internal standard, this compound, from human plasma. The proposed reversed-phase SPE method is designed to offer good recovery and clean extracts, making it a reliable sample preparation technique for the bioanalysis of febuxostat. It is recommended that a full method validation, including the assessment of recovery, matrix effects, precision, and accuracy, be performed in the target laboratory to ensure the method's suitability for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Febuxostat Analysis using Liquid-Liquid Extraction with a D9 Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Febuxostat in human plasma using a liquid-liquid extraction (LLE) procedure with Febuxostat-d9 as an internal standard. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout. Accurate and reliable quantification of Febuxostat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Liquid-liquid extraction is a robust sample preparation technique that offers high recovery and clean extracts, minimizing matrix effects in LC-MS/MS analysis. The use of a stable isotope-labeled internal standard, such as Febuxostat-d9, is the gold standard for correcting for variability in extraction efficiency and matrix effects, ensuring the highest accuracy and precision.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the liquid-liquid extraction of Febuxostat from human plasma.
Materials and Reagents
-
Febuxostat reference standard
-
Febuxostat-d9 internal standard (IS)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Methyl tert-butyl ether (MTBE) or Diethyl ether
-
Formic acid, analytical grade
-
Ammonium formate, analytical grade
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
-
Polypropylene centrifuge tubes (1.5 mL and 15 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Preparation of Standard and Quality Control Solutions
-
Stock Solutions: Prepare primary stock solutions of Febuxostat and Febuxostat-d9 (IS) at a concentration of 1 mg/mL in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Febuxostat by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for spiking into plasma to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of Febuxostat-d9 at a suitable concentration (e.g., 1000 ng/mL) in 50% acetonitrile.[1]
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards by spiking appropriate amounts of the Febuxostat working solutions into drug-free human plasma to obtain a concentration range of 1.00-8000.00 ng/mL.[1] Prepare quality control samples at low, medium, and high concentrations in the same manner.
Liquid-Liquid Extraction Procedure
This protocol is a composite based on established methods for Febuxostat extraction.[1][2][3]
-
Sample Aliquoting: Pipette 100 µL of human plasma sample (calibration standard, QC, or unknown) into a clean polypropylene tube.
-
Internal Standard Addition: Add 100 µL of the Febuxostat-d9 internal standard working solution (e.g., 1000 ng/mL) to each tube and vortex briefly.[1]
-
Acidification: Add 100 µL of 0.1% formic acid to each tube and vortex.[1] Acidification helps in the protonation of Febuxostat, improving its extraction into an organic solvent.
-
Extraction Solvent Addition: Add 2.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[1]
-
Extraction: Vortex the tubes for 10 minutes to ensure thorough mixing and facilitate the transfer of the analyte and internal standard from the aqueous phase (plasma) to the organic phase (MTBE).[1]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 20°C to separate the organic and aqueous layers.[1]
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) into a clean polypropylene tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase (e.g., 10 mM Ammonium formate: Acetonitrile (20:80 v/v)).[1]
-
Sample Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative data from various validated methods for Febuxostat analysis, providing a reference for expected performance.
Table 1: Liquid-Liquid Extraction and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Febuxostat-d7 | Febuxostat-d7 | Indomethacin |
| Extraction Solvent | Methyl tert-butyl ether[1] | Diethyl ether[3] | Methyl tert-butyl ether[2] |
| Plasma Volume | 100 µL[1] | 100 µL[3] | 200 µL[2] |
| LC Column | Ascentis Express C18 (50x4.6 mm, 3.5 µ)[1] | Zorbax C18[3] | Hypurity C18 (100 mm × 4.6 mm, 5 µm)[2] |
| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[1] | Acetonitrile and 5 mM ammonium formate (60:40, v/v)[3] | Isocratic |
| Flow Rate | 0.8 mL/min[1] | 0.5 mL/min[3] | Not Specified |
| Run Time | 2.5 min[1] | 5.0 min[3] | Not Specified |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 1.00-8000.00[1] | 1-6000[3] | 0.05-6.00 µg/mL (50-6000 ng/mL)[2][4] |
| Correlation Coefficient (r²) | ≥ 0.9850[1] | > 0.99[3] | Not Specified |
| Mean Recovery (%) | 81.59 (Febuxostat), 89.28 (IS)[1] | Not Specified | > 87[2][4] |
| Intra-day Precision (% CV) | 2.64 to 3.88[1] | 1.29-9.19[3] | ≤ 7.1[2][4] |
| Inter-day Precision (% CV) | 2.76 to 8.44[1] | 2.85-7.69[3] | ≤ 7.1[2][4] |
| Intra-day Accuracy (%) | 97.33 to 99.05[1] | Not Specified | 97.0 to 102.9[4] |
| Inter-day Accuracy (%) | 100.30 to 103.19[1] | Not Specified | 100.0 to 105.6[4] |
Mandatory Visualization
The following diagram illustrates the workflow of the liquid-liquid extraction procedure for Febuxostat analysis.
Caption: Workflow for Liquid-Liquid Extraction of Febuxostat from Human Plasma.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccesspub.org [openaccesspub.org]
Chromatographic Separation of Febuxostat and its Deuterated Internal Standard for Quantitative Analysis
Application Note
This application note details a robust and sensitive method for the simultaneous quantification of Febuxostat and its deuterated internal standard (Febuxostat-d7 or Febuxostat-d9) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is particularly suited for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout. Accurate and reliable quantification of Febuxostat in biological matrices is crucial for clinical and research purposes. The use of a stable isotope-labeled internal standard, such as Febuxostat-d7 or Febuxostat-d9, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1]
This document provides a comprehensive protocol covering sample preparation, chromatographic separation, and mass spectrometric detection, along with validation data.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for the extraction of Febuxostat from human plasma.[2][3]
Materials:
-
Human plasma samples
-
Febuxostat and Febuxostat-d7 standard solutions
-
Methyl tertiary butyl ether (MTBE) or Diethyl ether
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution (Febuxostat-d7, 1000 ng/mL).
-
Add 100 µL of 0.1% formic acid and vortex briefly.[3]
-
Vortex for 10 minutes to ensure thorough mixing.[3]
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Protein Precipitation (PP)
This is a simpler and faster alternative to LLE.[1]
Materials:
-
Human plasma samples
-
Febuxostat and Febuxostat-d9 standard solutions
-
Acetonitrile containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Spike with 10 µL of the internal standard working solution (Febuxostat-d9).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[1]
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions
The following conditions are based on a compilation of successful separation methods.[2][3][4]
| Parameter | Condition 1 | Condition 2 |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system | |
| Column | Zorbax C18 (e.g., 50 x 4.6 mm, 3.5 µm)[2] or Ascentis Express C18 (50 x 4.6 mm, 3.5 µ)[3] | Hypersil Gold-C18 (2.1 mm × 100 mm, 1.9 μm)[4] |
| Mobile Phase A | 5 mM Ammonium Formate in Water[2] | Water with 0.1% Formic Acid[4] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile with 0.1% Formic Acid[4] |
| Gradient/Isocratic | Isocratic: 60:40 (B:A)[2] or 80:20 (B:A)[3] | Gradient elution can also be employed for better separation from matrix components. |
| Flow Rate | 0.5 mL/min[2] or 0.8 mL/min[3] | 0.4 mL/min |
| Column Temperature | 40°C[3] | 35°C |
| Injection Volume | 5 µL[3] | 10 µL |
| Run Time | Approximately 2.5 - 5.0 minutes[2][3] | ~ 3 minutes |
Mass Spectrometric Conditions
Detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM).[3][5]
| Parameter | Febuxostat | Febuxostat-d7 | Febuxostat-d9 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 317.1[2][3] | 324.2[2][3] | 324.3[4] |
| Product Ion (m/z) | 261.1[2][3] | 262.1[2][3] | 280.3[4] |
| Dwell Time | 200 ms | 200 ms | 200 ms |
| Collision Energy (eV) | Optimized for the specific instrument. | Optimized for the specific instrument. | Optimized for the specific instrument. |
| Declustering Potential (V) | Optimized for the specific instrument. | Optimized for the specific instrument. | Optimized for the specific instrument. |
Data Presentation
The following tables summarize the quantitative performance of the described methods.
Table 1: Linearity and Range
| Method Reference | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Method A[2] | 1 - 6000 | > 0.99 |
| Method B[3] | 1 - 8000 | ≥ 0.985 |
| Method C[1] | 15 - 8000 | Not specified |
Table 2: Precision and Accuracy
| Method Reference | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Method A[2] | Not specified | 1.29 - 9.19 | 2.85 - 7.69 | Not specified |
| Method B[3][5] | LLOQ, LQC, MQC, HQC | 2.64 - 3.88 | 2.76 - 8.44 | 97.33 - 103.19 |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Mandatory Visualizations
Experimental Workflow
Caption: Sample preparation workflow for Febuxostat analysis.
LC-MS/MS Analysis Logical Flow
Caption: Logical flow of the LC-MS/MS analysis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Febuxostat in Human Urine using a Validated LC-MS/MS Method with Febuxostat-D9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, prescribed for the management of hyperuricemia in patients with gout. Understanding its pharmacokinetic profile, particularly its excretion, is crucial for optimizing dosing regimens and ensuring patient safety. Febuxostat is metabolized in the liver and eliminated through both hepatic and renal pathways. Approximately 49% of an administered dose is recovered in the urine, comprising unchanged febuxostat and its metabolites, primarily acyl-glucuronides.[1][2] Therefore, accurate and reliable quantification of febuxostat in urine is essential for pharmacokinetic and clinical studies.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of febuxostat in human urine samples. The method utilizes a stable isotope-labeled internal standard, Febuxostat-D9, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[3]
Principle
The method employs a simple "dilute-and-shoot" approach for sample preparation, followed by protein precipitation to remove potential interferences. The analyte (Febuxostat) and the internal standard (Febuxostat-D9) are separated from endogenous urine components using reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[4]
Experimental Protocols
1. Materials and Reagents
-
Febuxostat reference standard (≥99.5% purity)
-
Febuxostat-D9 internal standard (IS) (≥99.5% purity, isotopic purity ≥99%)
-
HPLC-grade acetonitrile and methanol[3]
-
LC-MS grade formic acid[4]
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human urine for blanks and calibration standards
2. Instrumentation
-
LC System: A UPLC or HPLC system capable of delivering reproducible gradients at high pressure.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]
-
Analytical Column: A C18 column (e.g., Hypersil Gold-C18, 2.1 mm × 100 mm, 1.9 μm) is suitable for separation.[4]
3. Preparation of Stock and Working Solutions
-
Febuxostat Stock Solution (1 mg/mL): Accurately weigh 10 mg of febuxostat reference standard and dissolve in 10 mL of methanol.
-
Febuxostat-D9 Stock Solution (1 mg/mL): Accurately weigh 10 mg of Febuxostat-D9 and dissolve in 10 mL of methanol.
-
Working Standards: Prepare serial dilutions of the febuxostat stock solution with a 50:50 mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Febuxostat-D9 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
4. Sample Preparation
-
Thaw frozen urine samples at room temperature and vortex for 15 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 50 µL of the urine supernatant into a clean 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL Febuxostat-D9 in acetonitrile) to the urine sample.
-
Vortex the mixture for 30 seconds to precipitate proteins.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
5. LC-MS/MS Method
-
LC Conditions:
-
Column: Hypersil Gold-C18 (2.1 mm × 100 mm, 1.9 μm)[4]
-
Mobile Phase A: 0.1% Formic Acid in Water[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90% to 20% B
-
3.6-5.0 min: 20% B (Re-equilibration)
-
-
-
MS/MS Conditions:
6. Data Analysis and Quantification
The concentration of febuxostat in the urine samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the prepared standards using a weighted (1/x²) linear regression.
Method Validation Summary
The described analytical method was validated according to established bioanalytical method validation guidelines. The key performance characteristics are summarized below.
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 9.2% |
| Intra-day Accuracy (% Bias) | -5.6% to 6.8% |
| Inter-day Accuracy (% Bias) | -7.1% to 8.0% |
| Mean Extraction Recovery | > 90% |
Note: The values presented are representative and based on typical performance for bioanalytical methods of this type.[5][6][7]
Workflow Visualization
The following diagram illustrates the complete workflow for the quantitative analysis of febuxostat in urine.
Caption: Workflow for Febuxostat analysis in urine.
This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of febuxostat in human urine. The use of a stable isotope-labeled internal standard (Febuxostat-D9) ensures high accuracy and reproducibility. The method demonstrates excellent sensitivity, linearity, precision, and accuracy, making it suitable for supporting pharmacokinetic, bioavailability, or bioequivalence studies in clinical and research settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and validation of a UPLC-MS/MS assay for simultaneous quantification of 2,8-dihydroxyadenine, adenine, allopurinol, oxypurinol and febuxostat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Febuxostat LC-MS/MS Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Febuxostat.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2]
Q2: What causes matrix effects in Febuxostat analysis?
A2: In the analysis of Febuxostat from biological matrices such as plasma or serum, matrix effects are primarily caused by endogenous components that are co-extracted with the analyte.[2] These can include phospholipids, salts, proteins, and metabolites.[1] Exogenous compounds like anticoagulants or dosing vehicles can also contribute to matrix effects.[1]
Q3: How can I detect the presence of matrix effects in my Febuxostat assay?
A3: Matrix effects can be identified both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of Febuxostat solution is introduced into the mass spectrometer after the analytical column.[3] Injection of a blank matrix extract will show a dip or a peak in the baseline signal if ion suppression or enhancement is occurring at the retention time of Febuxostat. For a quantitative assessment, the matrix factor (MF) is calculated by comparing the peak area of Febuxostat in a post-extraction spiked blank matrix to the peak area in a neat solution.[4][5]
Q4: What is a matrix factor and how is it calculated?
A4: The matrix factor (MF) is a quantitative measure of the extent of matrix-induced ion suppression or enhancement. It is calculated using the following formula:
MF = (Peak Response of Analyte in Post-Extraction Spiked Matrix) / (Peak Response of Analyte in Neat Solution) [5]
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1]
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A5: An internal standard, particularly a stable isotope-labeled (SIL) version of the analyte like Febuxostat-d7, is crucial for compensating for matrix effects.[4] A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement. By using the peak area ratio of the analyte to the IS, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to matrix effects during Febuxostat LC-MS/MS analysis.
Issue 1: Poor Peak Shape and Tailing for Febuxostat
| Possible Cause | Recommended Solution |
| Matrix Overload on the Analytical Column | - Dilute the sample extract to reduce the concentration of matrix components being injected.[6] - Optimize the sample preparation procedure to achieve a cleaner extract. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). |
| Co-eluting Interferences | - Adjust the chromatographic gradient to improve the separation between Febuxostat and interfering peaks. - Evaluate a different stationary phase (e.g., a column with a different chemistry or particle size) to alter selectivity. |
| Insufficient Mobile Phase pH Control | - Ensure the mobile phase pH is appropriate for Febuxostat, which is a carboxylic acid. Using a mobile phase with a pH well below its pKa will ensure it is in its neutral form, which can improve peak shape on reversed-phase columns. |
Issue 2: Significant Ion Suppression or Enhancement
| Possible Cause | Recommended Solution |
| Inadequate Sample Cleanup | - Protein precipitation (PPT) is a simple but often less clean method. If significant matrix effects are observed with PPT, consider switching to a more selective technique like LLE or SPE.[4] - For LLE, optimize the extraction solvent and pH to selectively extract Febuxostat while leaving interfering compounds behind. - For SPE, select a sorbent and develop a wash and elution method that effectively removes phospholipids and other interferences. |
| Chromatographic Co-elution with Phospholipids | - Phospholipids are a major source of matrix effects in plasma samples. Modify the chromatographic gradient to allow for the elution of phospholipids after Febuxostat. - Employ a divert valve to direct the flow to waste during the elution of highly interfering regions of the chromatogram, preventing them from entering the mass spectrometer source.[6] |
| Inappropriate Internal Standard | - If a non-SIL internal standard is being used, it may not be adequately compensating for the matrix effects experienced by Febuxostat. Whenever possible, use a stable isotope-labeled internal standard like Febuxostat-d7 or Febuxostat-d9.[4] |
Issue 3: Inconsistent and Irreproducible Results
| Possible Cause | Recommended Solution |
| Variability in Matrix Effects Between Different Sample Lots | - Evaluate the matrix effect across at least six different lots of blank matrix to assess the relative matrix effect.[5] - If significant lot-to-lot variability is observed, a more robust sample preparation method is necessary to ensure consistent removal of interfering components. |
| Sample Collection and Handling Issues | - Ensure consistent use of anticoagulants and proper sample storage conditions, as these can influence the composition of the matrix. |
| Carryover | - Inject a blank sample after a high concentration standard or sample to check for carryover. If observed, optimize the injector wash procedure and/or the chromatographic method to ensure complete elution of Febuxostat from the system. |
Quantitative Data on Sample Preparation Methods
The choice of sample preparation is critical in minimizing matrix effects. Below is a summary of data compiled from various studies on Febuxostat analysis.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (Matrix Factor) | Internal Standard Recovery (%) | Key Advantages | Potential Disadvantages | Reference |
| Liquid-Liquid Extraction (LLE) | 80.05 - 84.02 | No significant ion suppression or enhancement reported (Overall precision of matrix factor: 5.67%) | 89.28 | High selectivity, good recovery | More labor-intensive than PPT | [4] |
| Protein Precipitation (PPT) | > 90 | Not explicitly quantified, but generally considered to have more matrix effects than LLE | Not specified | Simple, fast, high throughput | Prone to significant matrix effects, less clean extracts | [4] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Febuxostat in Human Plasma
This protocol is adapted from a validated bioanalytical method.[4]
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma in a polypropylene tube, add 100 µL of the internal standard solution (Febuxostat-d7).
-
Briefly vortex the sample.
-
-
Extraction:
-
Add 100 µL of 0.1% formic acid.
-
Add 2.0 mL of the extraction solvent (methyl tert-butyl ether).
-
Vortex the mixture for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant (organic layer) to a clean polypropylene tube.
-
-
Evaporation:
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue with 1000 µL of the reconstitution solution (e.g., 10 mM ammonium formate:acetonitrile, 20:80 v/v).
-
Vortex briefly to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Febuxostat in Human Plasma
This protocol is based on a common and rapid sample preparation technique.
-
Sample Preparation:
-
To a 500 µL aliquot of human plasma in a microcentrifuge tube, add 100 µL of the internal standard solution.
-
-
Precipitation:
-
Add 750 µL of cold acetonitrile (protein precipitating agent).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 1792 g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer and Analysis:
-
Carefully aspirate the supernatant and inject a small volume (e.g., 10 µL) directly into the LC-MS/MS system.
-
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A stepwise workflow for identifying and mitigating matrix effects.
Mechanism of Ion Suppression in ESI
References
- 1. Introduction of an Innovative approach for Bioanalytical Method Development and Validation of Febuxostat by using LC-ESI-MS/MS in Human Plasma - ProQuest [proquest.com]
- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Febuxostat and Febuxostat D9
Welcome to the technical support center for the analysis of Febuxostat and its deuterated internal standard, Febuxostat D9, using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What are the recommended Multiple Reaction Monitoring (MRM) transitions for Febuxostat and this compound?
A1: The selection of MRM transitions is critical for selective and sensitive quantification. For Febuxostat, the protonated molecule [M+H]⁺ is typically observed at m/z 317.1, while the deprotonated molecule [M-H]⁻ is at m/z 315.1. The choice between positive and negative ionization mode can depend on instrument sensitivity and matrix effects. This compound, a common internal standard, has a mass shift of +9 atomic mass units.
-
In positive ionization mode , the common transition for Febuxostat is m/z 317.1 → 261.1[1][2]. For this compound, a corresponding transition would be m/z 326.1 → 262.0[3].
-
In negative ionization mode , the transition for Febuxostat is m/z 315.1 → 271.0[4][5]. For this compound, the transition would be m/z 324.3 → 280.3[6].
It is always recommended to optimize these transitions on your specific instrument.
Q2: Which ionization mode, positive or negative, is better for Febuxostat analysis?
A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of Febuxostat[1][5]. The choice often depends on the specific mass spectrometer and the sample matrix. Some studies have reported more intense peaks in the positive mode[3]. It is advisable to test both modes during method development to determine which provides better sensitivity and signal-to-noise ratio for your application.
Q3: What are the common sample preparation techniques for analyzing Febuxostat in biological matrices like plasma?
A3: The two most common sample preparation techniques for Febuxostat in human plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).
-
Protein Precipitation (PPT): This is a simpler and faster technique. Acetonitrile is a commonly used solvent for PPT[3][7].
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract, potentially reducing matrix effects. Methyl tert-butyl ether (MTBE) and diethyl ether are frequently used extraction solvents[2][4].
The choice between PPT and LLE will depend on the required sensitivity, sample throughput, and the complexity of the sample matrix.
Q4: What type of HPLC column and mobile phase are suitable for Febuxostat analysis?
A4: A reverse-phase C18 column is most commonly used for the chromatographic separation of Febuxostat[1][2]. The mobile phase typically consists of a mixture of acetonitrile and an aqueous solution containing a modifier like ammonium formate or formic acid to improve peak shape and ionization efficiency[1][2][6]. An isocratic elution is often sufficient for a rapid analysis[3].
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor Sensitivity / Low Signal Intensity | Suboptimal MRM transitions or collision energy. | Infuse a standard solution of Febuxostat and this compound directly into the mass spectrometer to optimize the precursor and product ions and their corresponding collision energies. |
| Inefficient ionization. | Test both positive and negative ESI modes. Optimize source parameters such as capillary voltage, source temperature, and gas flows. The mobile phase pH can also significantly impact ionization efficiency; ensure it is appropriate for the chosen ionization mode. | |
| Sample loss during preparation. | Evaluate the efficiency of your protein precipitation or liquid-liquid extraction procedure. For LLE, ensure the pH of the aqueous phase is optimal for the extraction of Febuxostat. | |
| High Background Noise / Interferences | Matrix effects from the biological sample. | A more rigorous sample cleanup method, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary. Ensure chromatographic separation is adequate to resolve Febuxostat from co-eluting matrix components. |
| Contamination from solvents or labware. | Use high-purity (LC-MS grade) solvents and thoroughly clean all glassware and plasticware. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH or buffer concentration. | Adjust the pH of the aqueous component of the mobile phase. The addition of a small amount of formic acid or ammonium formate can improve peak shape[1][2][6]. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Column degradation. | Replace the HPLC column with a new one of the same type. | |
| Inconsistent Retention Times | Unstable HPLC pump performance. | Ensure the HPLC pump is properly primed and delivering a stable flow rate. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed. | |
| Column temperature fluctuations. | Use a column oven to maintain a constant and consistent column temperature. | |
| Internal Standard Signal Variability | Inconsistent addition of the internal standard. | Ensure precise and accurate pipetting of the this compound internal standard solution into all samples, standards, and quality controls. |
| Degradation of the internal standard. | Check the stability of the internal standard in the stock solution and in the final extracted sample. |
Quantitative Data Summary
Table 1: Recommended Mass Spectrometry Parameters for Febuxostat and this compound
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Febuxostat | Positive ESI | 317.1 | 261.1 | [1][2] |
| Negative ESI | 315.1 | 271.0 | [4][5] | |
| Negative ESI | 315.2 | 271.0 | [7] | |
| Negative ESI | 315.3 | 271.3 | [6] | |
| This compound | Positive ESI | 326.1 | 262.0 | [3] |
| Negative ESI | 324.3 | 280.3 | [6] |
Note: The optimal collision energy and other instrument-specific parameters should be determined empirically on your mass spectrometer.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control.
-
Add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-5.0 min: 20% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), with optimization of both positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Workflow for Febuxostat quantification in plasma.
Caption: Troubleshooting logic for Febuxostat analysis.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. openaccesspub.org [openaccesspub.org]
- 6. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
How to address isotopic exchange or back-exchange for Febuxostat D9
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Febuxostat D9 as an internal standard in quantitative bioanalysis. The primary focus is to address concerns related to isotopic exchange or back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic back-exchange and why is it a concern for deuterated internal standards?
Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium (D) atom on a stable isotope-labeled (SIL) internal standard is replaced by a protium (H) atom from the surrounding environment (e.g., solvent, matrix).[1][2] This process can compromise the accuracy and precision of quantitative assays. If the deuterated standard converts back to the unlabeled analyte, it can lead to an underestimation of the analyte's true concentration or create a false positive signal.[2] Factors like pH, temperature, and the position of the deuterium label on the molecule can influence the rate of exchange.[2]
Q2: Where are the deuterium atoms located on the this compound molecule?
The nine deuterium atoms in this compound are located on the isobutyl side chain (specifically, the 2-methylpropoxy group).[3][4] These are carbon-deuterium (C-D) bonds on an alkyl group.
View Diagram: Chemical Structure and Deuteration Site of this compound
Caption: Structure of Febuxostat with the stable D9 label site highlighted.
Q3: Is this compound susceptible to back-exchange?
It is highly unlikely under typical bioanalytical conditions. The deuterium atoms in this compound are bonded to carbon atoms in an alkyl group. These C-D bonds are very strong and chemically stable.[5] Labile positions that are prone to back-exchange are typically deuterium atoms attached to heteroatoms (e.g., -OD, -ND) or carbons adjacent to carbonyl groups, none of which apply to the D9 label on Febuxostat.[2][6] The tert-butyl group, a similar structure, is often used specifically to increase the stability of molecules.[5]
Q4: If not back-exchange, what could cause the appearance of unlabeled Febuxostat (M+0) in my D9 standard?
The presence of an M+0 signal (corresponding to unlabeled Febuxostat) when analyzing a this compound standard is almost always attributable to one of two causes:
-
Isotopic Impurity: The most common cause is the presence of a small amount of unlabeled Febuxostat remaining from the chemical synthesis of the deuterated standard.[6]
-
Cross-Contamination: Contamination from a high-concentration sample, a contaminated syringe, or carryover within the LC-MS system can introduce unlabeled analyte into a sample containing only the internal standard.
Troubleshooting Guide
Issue 1: My new lot of this compound standard shows a significant peak for unlabeled Febuxostat.
-
Probable Cause: Isotopic impurity in the standard.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the CoA provided by the manufacturer for the stated isotopic purity or enrichment.[6] A typical high-quality standard will have an isotopic purity of ≥98%.
-
Quantify the Impurity: Perform the experiment detailed in "Protocol 1" below to determine the percentage of the unlabeled analyte in your standard.
-
Contact the Supplier: If the isotopic purity is below specification or the level of unlabeled analyte is too high for your assay's sensitivity requirements, contact the supplier for a higher purity batch.[6]
-
Issue 2: My calibration curve is non-linear at the low end or has a high non-zero intercept.
-
Probable Cause: The unlabeled impurity in the this compound internal standard is contributing to the total analyte signal, causing a positive bias that is most pronounced at the lower limit of quantification (LLOQ).[7]
-
Troubleshooting Steps:
-
Assess IS Purity: First, confirm the level of isotopic impurity using "Protocol 1".
-
Correct the Calibration: If a new, purer standard is not available, it is possible to correct for the impurity. Analyze a "zero" sample (blank matrix + IS) and subtract the analyte response observed in this sample from all other standards and samples.[7]
-
Re-evaluate IS Concentration: Ensure the concentration of the internal standard is appropriate. An excessively high IS concentration will exacerbate the impact of any impurity.
-
Issue 3: The peak area of unlabeled Febuxostat appears to increase in samples over an analytical run.
-
Probable Cause: This is unlikely to be back-exchange and more likely points to carryover or contamination issues in the analytical system.
-
Troubleshooting Steps:
-
Improve Wash Steps: Use a stronger wash solvent in the autosampler and increase the needle wash duration between injections.[6]
-
Check for System Contamination: Inject a series of blank solvent injections to see if the M+0 signal decreases over time. If it does, it indicates carryover. If the signal persists, it may point to a more systemic contamination of the LC or MS system.
-
Perform a Stability Test: To definitively rule out back-exchange, perform the stability assessment described in "Protocol 2". This will demonstrate whether the M+0 / M+9 ratio remains constant over time under your specific experimental conditions.[1][6]
-
Data Presentation
Table 1: Example Certificate of Analysis Data for this compound
| Parameter | Specification | Result |
| Chemical Purity (HPLC) | ≥ 99.0% | 99.7% |
| Isotopic Purity (MS) | ≥ 98% | 99.2% |
| Unlabeled (M+0) Content | Report Value | 0.45% |
| Appearance | White to Off-White Solid | Conforms |
Table 2: Illustrative Stability Assessment Results for this compound
The following table shows example data from an experiment assessing the stability of this compound in human plasma at 37°C. A constant ratio of M+0 to M+9 demonstrates the stability of the deuterated label.
| Incubation Time (hours) | M+0 Peak Area (Unlabeled) | M+9 Peak Area (Labeled) | Ratio (M+0 / M+9) x 100 |
| 0 | 4,510 | 1,001,500 | 0.450 |
| 4 | 4,580 | 1,012,300 | 0.452 |
| 8 | 4,495 | 998,700 | 0.450 |
| 24 | 4,550 | 1,005,600 | 0.453 |
| Conclusion: | No significant change; label is stable. |
Experimental Protocols
Protocol 1: How to Assess the Isotopic Purity of a this compound Standard
-
Preparation: Prepare a high-concentration solution of the this compound standard (e.g., 1000 ng/mL) in an appropriate solvent (e.g., 50:50 acetonitrile:water). Do NOT add any unlabeled Febuxostat.
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Integrate the peak area for both the M+0 (unlabeled) and M+9 (labeled) transitions.
-
Calculate the percentage of unlabeled analyte using the formula: % M+0 Impurity = [Area(M+0) / (Area(M+0) + Area(M+9))] * 100
-
Protocol 2: How to Conduct a Stability Assessment of this compound
-
Preparation: Spike a known concentration of this compound into the matrix of interest (e.g., blank human plasma, mobile phase at pH 4, mobile phase at pH 9).
-
Incubation: Aliquot the mixture into several vials. Store one set of aliquots at the intended storage temperature (e.g., -80°C, representing T=0) and incubate the others at an elevated temperature (e.g., 37°C or room temperature) for various time points (e.g., 4, 8, 24 hours).
-
Sample Processing: At each time point, extract the analyte and internal standard from the matrix using your established sample preparation method (e.g., protein precipitation or liquid-liquid extraction).
-
LC-MS/MS Analysis: Analyze the processed samples, monitoring the peak areas for both unlabeled Febuxostat (M+0) and this compound (M+9).
-
Data Analysis: For each time point, calculate the peak area ratio of M+0 / M+9. A consistent ratio across all time points confirms the isotopic stability of the internal standard under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for investigating the source of unlabeled Febuxostat.
Caption: Experimental workflow for assessing the isotopic stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C16H16N2O3S | CID 49849690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Febuxostat and its internal standard
Welcome to the technical support center for the chromatographic analysis of Febuxostat and its internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of Febuxostat and its internal standard.
Q1: I am observing peak fronting for my Febuxostat peak. What are the potential causes and solutions?
A1: Peak fronting, where the front of the peak is sloped, can be caused by several factors. A common reason is sample overload.[1][2] To address this, try reducing the concentration of your sample or decreasing the injection volume.[1][2] Another potential cause is the incompatibility of the sample solvent with the mobile phase.[1] If possible, dissolve your sample in the mobile phase itself.[1] If the sample solvent is stronger than the mobile phase, it can lead to distorted peak shapes.
One study initially observed a sharp peak with fronting for Febuxostat when using a mobile phase of water and acetonitrile.[3] The issue was resolved by changing the mobile phase to a sodium acetate buffer (pH 4.0) and acetonitrile mixture, which resulted in a well-resolved peak with good symmetry.[3]
Q2: My chromatogram shows broad peaks for both Febuxostat and its internal standard. How can I improve the peak sharpness?
A2: Broad peaks can significantly impact resolution and sensitivity. Several factors can contribute to this issue:
-
Mobile Phase Composition: An incorrect mobile phase composition can lead to broad peaks.[4] Experiment with different solvent ratios or consider adding a buffer to your mobile phase. For instance, some methods have successfully used a combination of a phosphate buffer and acetonitrile.[5]
-
Flow Rate: A flow rate that is too low can cause peak broadening due to increased diffusion.[6] Conversely, an excessively high flow rate may not allow for proper partitioning, also leading to broader peaks.[2] It's important to optimize the flow rate for your specific column and mobile phase.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[1][7] Flushing the column with a strong solvent may help.[6] If the problem persists, the column may need to be replaced.[7]
-
Dead Volume: Excessive tubing length or improper connections between the injector, column, and detector can introduce dead volume, causing peak broadening.[7] Ensure all connections are secure and tubing is as short as possible.
Q3: I am struggling with poor resolution between Febuxostat and its internal standard. What steps can I take to improve their separation?
A3: Achieving adequate resolution is critical for accurate quantification. Here are some strategies to improve the separation between Febuxostat and its internal standard:
-
Optimize Mobile Phase Composition: This is often the most effective way to improve resolution. You can try altering the organic-to-aqueous ratio in your mobile phase. A slight decrease in the organic solvent percentage will generally increase retention times and may improve resolution. The use of buffers can also significantly impact selectivity and resolution.[5][8]
-
Adjust pH: The pH of the mobile phase can affect the ionization state of both Febuxostat and the internal standard, thereby influencing their retention and separation. Small adjustments to the pH can lead to significant changes in resolution.
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol or vice-versa. These solvents have different selectivities and can alter the elution order and separation of your analytes.[9]
-
Gradient Elution: If an isocratic method is not providing sufficient resolution, a gradient elution program can be employed. This involves changing the mobile phase composition during the run to improve the separation of closely eluting peaks.
-
Column Selection: Using a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size can enhance resolution.[5] Longer columns also generally provide better resolution.[2]
Q4: My peak tailing factor for Febuxostat is greater than the acceptable limit. What could be the cause and how do I fix it?
A4: Peak tailing is a common issue, often caused by strong interactions between the analyte and the stationary phase. For basic compounds, this can be due to interactions with acidic silanol groups on the silica support.[10] Here’s how to troubleshoot:
-
Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups or the analyte, reducing tailing. For acidic compounds like Febuxostat, working at a lower pH is generally recommended.
-
Use of Buffers: Incorporating a buffer in the mobile phase can help maintain a consistent pH and mask residual silanol groups. Phosphate and acetate buffers are commonly used.[3][5][8]
-
End-capped Columns: Use a high-quality, end-capped column. End-capping is a process that covers most of the residual silanol groups, reducing their potential for undesirable interactions.
-
Sample Overload: As with peak fronting, injecting too much sample can also cause tailing.[2] Try diluting your sample.
Experimental Protocols
Below are detailed methodologies for common experiments related to the analysis of Febuxostat.
Method 1: Isocratic RP-HPLC with UV Detection
This method is suitable for the routine analysis of Febuxostat in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system with a UV detector is used.[9]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[9]
-
Mobile Phase: A mixture of acetonitrile and methanol (e.g., 85:15 v/v) can be used.[9] Alternatively, a buffered mobile phase such as sodium acetate buffer (pH 4.0) and acetonitrile (40:60 v/v) has been shown to provide good peak shape.[3]
-
Detection: UV detection is performed at a wavelength where Febuxostat has significant absorbance, such as 254 nm or 320 nm.[3][5]
-
Injection Volume: A 20 µL injection volume is common.[9]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent like acetonitrile.[9]
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate Febuxostat from its degradation products.
-
Column: A C18 column is generally suitable.
-
Mobile Phase: A buffered mobile phase is crucial for resolving degradation products. A combination of phosphate buffer and acetonitrile (e.g., 40:60 v/v) has been used successfully.[5]
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, Febuxostat is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[3][9] The method should be able to resolve the main Febuxostat peak from any peaks corresponding to degradation products.
Data Presentation
The following tables summarize key quantitative data from various published methods for Febuxostat analysis.
Table 1: Chromatographic Conditions for Febuxostat Analysis
| Parameter | Method A | Method B | Method C |
| Column | Zodiac C18 (250 x 4.6 mm, 5µ)[9] | C18[3] | Symmetry YMC ODS C8 (150 x 4.6 mm, 3.0 µm)[5] |
| Mobile Phase | Acetonitrile:Methanol (85:15 v/v)[9] | Sodium Acetate Buffer (pH 4.0):Acetonitrile (40:60 v/v)[3] | Phosphate Buffer:Acetonitrile (40:60 v/v)[5] |
| Flow Rate | 1.1 mL/min[9] | 1.2 mL/min[3] | 1.0 mL/min[5] |
| Detection Wavelength | 218 nm[9] | 254 nm[3] | 320 nm[5] |
| Retention Time | 4.87 min[9] | 3.49 min[3] | 3.145 min[5] |
Table 2: System Suitability Parameters
| Parameter | Typical Acceptance Criteria | Reported Value (Method B)[3] | Reported Value (Method C)[5] |
| Tailing Factor | < 2 | 1.21 | Not explicitly stated, but good peak shape reported |
| Theoretical Plates | > 2000 | 9549 | 2981 |
| Correlation Coefficient (r²) | > 0.999 | 0.9999 | 0.999 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting chromatographic issues.
Caption: A flowchart for troubleshooting common peak shape problems.
Caption: A workflow for improving chromatographic resolution.
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ijrpr.com [ijrpr.com]
- 5. ijrpc.com [ijrpc.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ijpbs.com [ijpbs.com]
- 9. caribjscitech.com [caribjscitech.com]
- 10. waters.com [waters.com]
Technical Support Center: Minimizing Ion Suppression in the Analysis of Febuxostat with a Deuterated Standard
Welcome to the technical support center for the analysis of Febuxostat. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using a deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Febuxostat?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Febuxostat), leading to a decreased signal intensity.[1][2] This is a significant concern in quantitative bioanalysis as it can lead to inaccurate and imprecise results, potentially compromising the reliability of pharmacokinetic and bioequivalence studies.[2][3] The matrix in biological samples like plasma contains numerous endogenous components such as proteins, lipids, and salts that can cause ion suppression.[1][4]
Q2: How does using a deuterated internal standard, such as Febuxostat-d7, help in minimizing ion suppression?
A2: A deuterated internal standard (IS) is chemically almost identical to the analyte of interest, in this case, Febuxostat.[5] Because of this similarity, it is expected to have the same chromatographic retention time and experience the same degree of ion suppression as the analyte.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be compensated for, leading to more accurate and reliable quantification.[1]
Q3: What are the critical attributes of a good deuterated internal standard for Febuxostat analysis?
A3: An ideal deuterated internal standard for Febuxostat analysis should:
-
Be chemically identical to Febuxostat, with isotopic labeling being the only difference.[5]
-
Co-elute chromatographically with Febuxostat.[5]
-
Have a sufficient mass difference (typically ≥ 3 amu) to be distinguishable from Febuxostat by the mass spectrometer and to prevent isotopic crosstalk.[5]
-
Have deuterium labels on stable positions of the molecule (e.g., aromatic or aliphatic carbons) to prevent exchange with hydrogen atoms from the solvent.[5]
Q4: Can the concentration of the deuterated internal standard affect the analysis?
A4: Yes, the concentration of the internal standard is crucial. If the concentration is too high, it can compete with Febuxostat for ionization, causing suppression of the analyte signal.[5][6] Conversely, if the concentration is too low, the signal may be weak and unreliable.[5] Therefore, it is essential to optimize the concentration of the deuterated internal standard to be within the linear range of the assay and comparable to the expected concentrations of Febuxostat in the samples.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Febuxostat when using a deuterated internal standard.
Issue 1: Inconsistent or poor quantification despite using a deuterated internal standard.
| Possible Cause | Troubleshooting Steps |
| Chromatographic separation of analyte and internal standard | Deuteration can sometimes lead to a slight shift in retention time, causing incomplete co-elution.[5] If Febuxostat and its deuterated standard elute at different times, they may be affected by different matrix components, leading to differential ion suppression. Solution: Modify the chromatographic method (e.g., adjust the mobile phase gradient, change the analytical column) to ensure complete co-elution.[1][5] |
| Unstable deuterium labeling | Deuterium atoms on certain functional groups can exchange with hydrogen from the solvent, leading to a loss of the isotopic label and inaccurate quantification.[5] Solution: Ensure the deuterated standard has labels on stable positions like aromatic or aliphatic carbons.[5] Storing the internal standard in a non-aqueous solvent can also help.[5] |
| Inappropriate concentration of the internal standard | An excessively high concentration can suppress the analyte signal, while a very low concentration can result in a noisy and unreliable signal.[5] Solution: Optimize the concentration of the internal standard to be comparable to the expected analyte concentration and within the linear dynamic range of the assay.[5] |
| Analyte and internal standard respond differently to matrix effects | In some rare instances, even with co-elution, the analyte and its deuterated internal standard may not experience identical ion suppression.[5] Solution: Thoroughly validate the method by evaluating the matrix effect across multiple sources of the biological matrix.[7] If significant differences persist, further optimization of sample preparation or chromatography is necessary. |
Issue 2: Significant ion suppression is still observed.
| Possible Cause | Troubleshooting Steps |
| Inadequate sample preparation | Insufficient removal of matrix components like proteins and phospholipids is a primary cause of ion suppression.[1][4][8] Solution: Optimize the sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation.[1][4][7] |
| Sub-optimal LC-MS conditions | The choice of mobile phase, gradient profile, and ion source parameters can significantly influence the extent of ion suppression.[5][8] Solution: Optimize the LC-MS method. A slower gradient can improve the separation of Febuxostat from matrix interferences.[5] Adjusting ion source parameters such as temperature and gas flow can also help minimize matrix effects.[5][9] |
| Co-eluting endogenous or exogenous compounds | The biological matrix is complex and may contain compounds that co-elute with Febuxostat and its internal standard, causing suppression.[2] Solution: Employ a post-column infusion experiment to identify the regions of ion suppression in the chromatogram.[10][11] This will help in adjusting the chromatographic conditions to move the elution of Febuxostat to a region with minimal suppression. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol is used to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Febuxostat and its deuterated internal standard into the reconstitution solvent at known concentrations (e.g., low, medium, and high QC levels).[5]
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources.[7] After the final extraction step, spike the extracts with Febuxostat and the deuterated internal standard at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Febuxostat and the deuterated internal standard before initiating the extraction process.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF): Calculate the ratio of the peak area of the analyte in Set B to the peak area of the analyte in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the ratio of the analyte/IS peak area ratio in Set B to the analyte/IS peak area ratio in Set A. The coefficient of variation (CV%) of the IS-Normalized MF across the different matrix sources should ideally be ≤15%.[12]
-
Recovery: Calculate the ratio of the peak area of the analyte in Set C to the peak area of the analyte in Set B.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is an example of an LLE protocol that has been successfully used for the analysis of Febuxostat in human plasma.[7]
-
To 100 µL of plasma sample, add 100 µL of the deuterated internal standard solution (e.g., Febuxostat-d7 at 1000 ng/mL).
-
Briefly vortex the mixture.
-
Add 100 µL of 0.1% formic acid.
-
Add 2.0 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical parameters from validated LC-MS/MS methods for Febuxostat analysis.
Table 1: Example Chromatographic and Mass Spectrometric Parameters
| Parameter | Value | Reference |
| Column | Ascentis Express C18 (50x4.6 mm, 3.5 µm) | [7] |
| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v) | [7] |
| Flow Rate | 0.8 mL/min | [7] |
| Injection Volume | 5 µL | [7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [10][13] |
| Febuxostat MRM Transition | m/z 317.1 → 261.1 or m/z 315.1 → 271.0 | [10][14] |
| Febuxostat-d7 MRM Transition | m/z 324.2 → 262.1 | [14] |
Table 2: Method Validation Parameters
| Parameter | Typical Range | Reference |
| Linearity Range | 1.00 - 8000.00 ng/mL | [7] |
| Intra-day Precision (%RSD) | 1.29 - 9.19% | [14] |
| Inter-day Precision (%RSD) | 2.85 - 7.69% | [14] |
| Mean Extraction Recovery | > 80% | [10][13] |
| Matrix Factor Precision (CV%) | ~5.67% | [7] |
Visualizations
Caption: Workflow for Febuxostat analysis with troubleshooting steps.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. openaccesspub.org [openaccesspub.org]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Febuxostat D9 Solubility for Stock Solution Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing Febuxostat D9 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase. It is primarily used as an internal standard for the quantification of Febuxostat in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1]. The deuterium labeling provides a distinct mass signature, allowing for accurate measurement of the non-deuterated drug.
Q2: What are the recommended organic solvents for dissolving this compound?
Based on the solubility data for Febuxostat, the recommended organic solvents are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[2] Sonication may be required to achieve complete dissolution in some solvents.[3]
Q3: What is the expected solubility of this compound in these solvents?
While specific quantitative data for this compound is limited, its solubility is expected to be very similar to that of Febuxostat. The known solubility of this compound in DMSO is 1 mg/mL.[1] The solubility of the non-deuterated Febuxostat in common organic solvents is provided in the table below.
Q4: Can I dissolve this compound directly in aqueous buffers?
No, Febuxostat and its deuterated analogs are sparingly soluble in aqueous buffers.[2] To prepare an aqueous working solution, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute this stock solution with the aqueous buffer of choice.[2]
Q5: How should I prepare and store aqueous solutions of this compound?
For maximum solubility in aqueous buffers, first dissolve Febuxostat in DMF and then dilute with the aqueous buffer.[2] It is important to note that aqueous solutions of Febuxostat are not stable and it is recommended not to store them for more than one day.[2]
Solubility Data
The following tables summarize the solubility of Febuxostat and this compound in various solvents.
Table 1: Solubility of Febuxostat
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 10 mg/mL[2] | 31.6 mM | Sonication is recommended[3]. |
| DMF | 30 mg/mL[2] | 94.8 mM | - |
| Ethanol | 5 mg/mL[2] | 15.8 mM | Sonication is recommended[3]. |
| PEG-400 | ~9.7 mg/mL | ~30.6 mM | Highest mole fraction solubility observed at 318.2 K[4][5]. |
| Methanol | Sparingly soluble[6] | - | - |
| Water | Practically insoluble[7] | - | Very low mole fraction solubility[4][5]. |
| pH 6.8 Phosphate Buffer | Soluble[6] | - | Used for dissolution studies[6]. |
*Calculated from mole fraction data presented in the cited literature.
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 1 mg/mL[1] | 3.07 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound solid. For 1 mL of a 10 mM stock solution, you will need 0.3254 mg of this compound (Formula Weight: 325.4 g/mol [1]).
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the this compound solid.
-
Dissolution:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the solid does not completely dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (30-40°C) can also be applied during sonication.
-
-
Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: Preparation of a 100 µM Aqueous Working Solution
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Dilution:
-
Add 990 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) to a microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the buffer.
-
Pipette up and down gently to mix. Avoid vigorous vortexing which can cause precipitation.
-
-
Usage: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than a day.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| This compound powder is not dissolving in the organic solvent. | Insufficient mixing or sonication. | - Continue to vortex and sonicate the solution for an additional 10-15 minutes.- Gently warm the solution to 37°C during sonication.- If the issue persists, consider using a solvent with higher solubility such as DMF. |
| The stock solution appears cloudy or has visible particulates. | Incomplete dissolution or presence of insoluble impurities. | - Centrifuge the vial at a low speed (e.g., 1000 x g) for 1-2 minutes.- Carefully pipette the clear supernatant for your experiment.- If the problem persists, prepare a fresh stock solution. |
| Precipitation occurs when diluting the stock solution into an aqueous buffer. | The final concentration of the compound in the aqueous buffer is above its solubility limit. | - Decrease the final concentration of this compound in the working solution.- Increase the percentage of the organic co-solvent in the final working solution (note: this may affect your experimental system).- Ensure the stock solution is added to the aqueous buffer slowly while mixing. |
| The aqueous working solution becomes cloudy over time. | Poor stability of this compound in aqueous solutions. | - Prepare fresh aqueous working solutions immediately before each experiment.- Avoid storing aqueous solutions of this compound.[2] |
Visualizations
Caption: Workflow for preparing a this compound stock solution.
Caption: Inhibition of uric acid production by Febuxostat.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Febuxostat | ROS | Xanthine Oxidase | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Solubility and Thermodynamic Data of Febuxostat in Various Mono Solvents at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. pmda.go.jp [pmda.go.jp]
Technical Support Center: Ensuring the Stability of Febuxostat D9 in Biological Matrices
Welcome to the technical support center for the bioanalysis of Febuxostat D9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in biological matrices during analysis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the handling and analysis of this compound in biological matrices.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is the response of my this compound internal standard (IS) variable or decreasing over time in processed samples (e.g., in the autosampler)? | Instability in the autosampler: this compound may be unstable in the final reconstituted solution when kept at the autosampler temperature for an extended period. | - Re-evaluate autosampler stability: Perform a stability test by analyzing QC samples at the beginning, middle, and end of a typical analytical run. If instability is observed, consider reducing the run time, lowering the autosampler temperature (e.g., to 4°C), or preparing smaller batches of samples. |
| Adsorption to labware: The analyte can adsorb to plastic or glass surfaces, especially at low concentrations. | - Use appropriate labware: Employ low-adsorption polypropylene tubes and vials. Silanized glassware can also be an option. - Optimize solvent composition: Ensure the reconstitution solvent has sufficient organic content to keep this compound solubilized and minimize adsorption. | |
| I'm observing a significant peak for the unlabeled Febuxostat in my blank samples spiked only with this compound. What could be the cause? | Isotopic impurity of the IS: The this compound reference material may contain a small percentage of the unlabeled analyte. | - Verify the purity of the IS: Analyze a high concentration solution of the this compound and check for the presence of Febuxostat. If significant, obtain a higher purity standard. - Adjust IS concentration: Lowering the concentration of the IS can sometimes mitigate the impact of this impurity, provided sensitivity is not compromised. |
| In-source fragmentation: The deuterated internal standard might be fragmenting in the mass spectrometer's ion source to produce ions that interfere with the analyte's signal. | - Optimize MS source conditions: Adjust parameters like cone voltage or collision energy to minimize in-source fragmentation. | |
| My results show poor precision and accuracy, and I suspect instability during sample processing. How can I confirm this? | Bench-top instability: this compound may be degrading at room temperature in the biological matrix during sample preparation steps like thawing, vortexing, and aliquoting. | - Perform a bench-top stability study: Let QC samples sit at room temperature for a duration that mimics your longest sample preparation time. Analyze these against freshly prepared calibration standards and freshly thawed QC samples. If a significant change is observed, minimize the time samples are at room temperature or perform sample preparation on ice. |
| Inconsistent sample extraction: Variability in the extraction process can lead to inconsistent recovery of the internal standard. | - Ensure thorough mixing: Vortex samples adequately after adding the internal standard and extraction solvent. - Optimize extraction procedure: Re-validate your protein precipitation, liquid-liquid extraction, or solid-phase extraction method to ensure it is robust and reproducible. | |
| After several freeze-thaw cycles, the concentration of my QC samples is decreasing. Why is this happening? | Freeze-thaw instability: Repeated freezing and thawing can lead to the degradation of this compound in the biological matrix. | - Conduct a freeze-thaw stability assessment: Analyze QC samples after subjecting them to a specified number of freeze-thaw cycles (typically 3 to 5). If instability is confirmed, aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is also acceptable. Always refer to the manufacturer's certificate of analysis for specific recommendations.
2. How should I store biological samples (e.g., plasma, serum) containing this compound?
Biological samples should be stored frozen at -20°C or colder. Long-term stability of Febuxostat in human plasma has been demonstrated for at least 55 days at -30°C[1]. It is advisable to store samples at -70°C or -80°C for extended periods to minimize the risk of degradation.
3. Is this compound susceptible to degradation under specific pH conditions?
Yes, Febuxostat is known to be more sensitive to acidic conditions than to alkaline, thermal, or photolytic stress. Significant degradation has been observed under acidic hydrolysis conditions. Therefore, it is important to control the pH of your samples and solutions, especially during sample processing and storage.
4. Can I use different anticoagulants in my plasma samples?
The choice of anticoagulant can potentially affect analyte stability. While studies have been successfully conducted using K2EDTA and K3EDTA plasma, it is crucial to validate the method with the specific anticoagulant you intend to use. If you switch anticoagulants, a cross-validation study is recommended.
5. What is the acceptable level of stability for this compound in bioanalytical methods?
According to regulatory guidelines (e.g., FDA), the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Quantitative Data Summary
The following tables summarize the stability of Febuxostat in human plasma under various conditions. As this compound is a stable isotope-labeled internal standard with nearly identical physicochemical properties to Febuxostat, these data provide a strong indication of the expected stability of the internal standard. Bioanalytical method validation studies confirm that when Febuxostat is stable, the deuterated internal standard also demonstrates acceptable stability for accurate quantification.
Table 1: Freeze-Thaw, Autosampler, and Bench-Top Stability of Febuxostat in Human Plasma
| Stability Test | Matrix | Concentration Level | Duration/Cycles | Acceptance Criteria | Result |
| Freeze-Thaw Stability | Human Plasma | Low QC, High QC | 3 cycles (-30°C to RT) | Within ±15% of nominal | Stable[1] |
| Autosampler Stability | Processed Sample | Low QC, High QC | 71.5 hours | Within ±15% of nominal | Stable[1] |
| Bench-Top Stability | Human Plasma | Low QC, High QC | 24.5 hours | Within ±15% of nominal | Stable[1] |
Table 2: Short-Term and Long-Term Stability of Febuxostat in Human Plasma
| Stability Test | Matrix | Concentration Level | Storage Temperature | Duration | Acceptance Criteria | Result |
| Short-Term Stability | Human Plasma | Low QC, High QC | Room Temperature | 24 hours | Within ±15% of nominal | Stable |
| Long-Term Stability | Human Plasma | Low QC, High QC | -30°C | 55 days | Within ±15% of nominal | Stable[1] |
Experimental Protocols
Below are detailed methodologies for key stability experiments.
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Spike blank human plasma with Febuxostat at low and high quality control (QC) concentrations. Aliquot these QC samples into separate vials.
-
Freezing: Store the QC samples at -20°C or -80°C for at least 24 hours.
-
Thawing: Remove the samples from the freezer and allow them to thaw completely unassisted at room temperature.
-
Cycling: Once completely thawed, refreeze the samples at -20°C or -80°C for at least 12-24 hours. This completes one freeze-thaw cycle.
-
Repetition: Repeat the freeze-thaw cycle for a total of three to five cycles.
-
Analysis: After the final thaw, process the stability QC samples along with a freshly prepared calibration curve and a set of freshly thawed comparison QC samples (which have not undergone additional freeze-thaw cycles).
-
Evaluation: Calculate the concentrations of the stability QC samples and compare them to the nominal concentrations. The mean concentration should be within ±15% of the nominal value.
Protocol 2: Bench-Top (Short-Term) Stability Assessment
-
Sample Preparation: Use freshly thawed low and high QC samples prepared in human plasma.
-
Incubation: Place the QC samples on a laboratory bench at room temperature.
-
Duration: Let the samples sit for a period that simulates the longest anticipated time samples will be at room temperature during the entire sample preparation procedure (e.g., 4, 8, or 24 hours).
-
Analysis: After the specified duration, process the stability QC samples along with a freshly prepared calibration curve and freshly thawed comparison QC samples.
-
Evaluation: Determine the concentrations of the bench-top stability samples and compare them to the nominal concentrations. The deviation should be within ±15%.
Protocol 3: Autosampler Stability Assessment
-
Sample Preparation: Process a set of low and high QC samples as you would for a regular analytical run and place them in the autosampler.
-
Storage: Maintain the autosampler at a controlled temperature (e.g., 4°C or 10°C) for a duration that exceeds the expected run time of a full batch of samples (e.g., 24, 48, or 72 hours).
-
Analysis: Analyze the stability QC samples at the beginning and end of the storage period.
-
Evaluation: Compare the peak areas or calculated concentrations of the samples analyzed at the end of the period to those analyzed at the beginning. The results should be within ±15% of the initial values.
Visualizations
References
Calibration curve issues in Febuxostat bioanalysis and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the bioanalysis of Febuxostat.
Troubleshooting Guides and FAQs
This section addresses common problems encountered during the development and validation of bioanalytical methods for Febuxostat, with a focus on calibration curve-related issues.
Frequently Asked Questions (FAQs)
1. Why is my Febuxostat calibration curve showing poor linearity (low correlation coefficient, r² < 0.99)?
Poor linearity in your calibration curve can stem from several factors throughout the analytical workflow. Here are some common causes and solutions:
-
Inappropriate Calibration Range: The selected concentration range may not be appropriate for the detector's response. If the high end of the curve is plateauing, it may indicate detector saturation.
-
Solution: Narrow the calibration range or dilute high-concentration samples to fall within the linear range of the assay. One study successfully validated a linear range of 1.00-8000.00 ng/mL for Febuxostat in human plasma using LC-MS/MS.[1]
-
-
Incorrect Blank or Zero Sample: Contamination in the blank matrix or improper preparation of the zero standard (blank matrix + internal standard) can lead to a non-zero intercept and affect linearity.
-
Solution: Use a clean, certified blank matrix. Ensure that the internal standard solution is not contaminated with the analyte.
-
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., tailing, fronting, or broad peaks) can negatively impact the accuracy of peak integration, leading to non-linearity.[2]
-
Improper Integration: Inconsistent or incorrect peak integration parameters can introduce variability and affect the linearity of the response.
-
Solution: Carefully review and optimize the peak integration parameters in your chromatography data system. Ensure that all peaks are integrated consistently across the entire calibration range.
-
-
Sample Preparation Issues: Inconsistent extraction recovery across the calibration range can lead to non-linearity.
-
Solution: Ensure the sample preparation method (e.g., protein precipitation or liquid-liquid extraction) is robust and reproducible. Validate the recovery at low, medium, and high concentrations.
-
2. What are matrix effects, and how can they impact my Febuxostat calibration curve?
The matrix effect is the alteration of analyte ionization efficiency by co-eluting endogenous components of the biological sample (e.g., plasma, urine).[5] This can lead to either ion suppression or enhancement, causing inaccuracies in quantification and affecting the linearity and reproducibility of the calibration curve.
-
Ion Suppression: The presence of interfering compounds reduces the ionization of Febuxostat, leading to a lower-than-expected signal.
-
Ion Enhancement: Co-eluting compounds increase the ionization of Febuxostat, resulting in a higher-than-expected signal.
How to Solve Matrix Effects:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as Febuxostat-d7, has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way, thus providing accurate correction.[1]
-
Optimize Sample Preparation: Employ more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components compared to simple protein precipitation.[1]
-
Chromatographic Separation: Improve the chromatographic method to separate Febuxostat from the interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column, or modifying the flow rate.
-
Matrix Factor Assessment: During method validation, it is crucial to assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.[1][5]
3. What is a suitable internal standard (IS) for Febuxostat bioanalysis?
The choice of internal standard is critical for achieving accurate and precise quantification.
-
Ideal Choice: A stable isotope-labeled version of the analyte, such as Febuxostat-d7 , is the preferred internal standard.[1] It co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement.
-
Alternative Options: If a SIL-IS is unavailable, other compounds with similar physicochemical properties can be used. Some validated methods have utilized:
When using a non-isotopic internal standard, it is essential to thoroughly validate its performance to ensure it adequately compensates for variability in the method.
4. My Lower Limit of Quantification (LLOQ) for Febuxostat is not meeting the required sensitivity. How can I improve it?
Achieving a low LLOQ is often necessary for pharmacokinetic studies. Here are some strategies to enhance sensitivity:
-
Instrumentation: Utilize a more sensitive mass spectrometer. Tandem mass spectrometry (MS/MS) offers significantly higher sensitivity and selectivity compared to UV detection.[1]
-
Sample Preparation:
-
Increase the sample volume to concentrate the analyte.
-
Optimize the extraction procedure to maximize recovery.
-
-
Chromatography:
-
Improve peak shape and reduce baseline noise. Narrower peaks result in a higher signal-to-noise ratio.
-
Use a column with a smaller particle size (e.g., UPLC) to improve efficiency and peak height.[8]
-
-
Mass Spectrometry Parameters:
-
Optimize the ionization source parameters (e.g., gas flows, temperature).
-
Select the most intense and specific multiple reaction monitoring (MRM) transitions for both Febuxostat and the internal standard.[1]
-
5. What are common sample preparation techniques for Febuxostat bioanalysis, and which one should I choose?
The two most common sample preparation techniques for Febuxostat in biological matrices are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][3]
-
Protein Precipitation (PPT):
-
Description: A simple and fast technique where an organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.[3][6]
-
Advantages: Quick, easy, and requires minimal method development.
-
Disadvantages: Can result in less clean extracts, leading to more significant matrix effects.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
Description: The analyte is extracted from the aqueous biological sample into an immiscible organic solvent (e.g., methyl tertiary butyl ether).[1]
-
Advantages: Provides cleaner extracts, reducing matrix effects and potentially improving sensitivity.
-
Disadvantages: More time-consuming and requires optimization of the extraction solvent and pH.
-
Which to Choose?
-
For high-throughput analysis where speed is critical, PPT may be suitable, especially if a stable isotope-labeled internal standard is used to compensate for matrix effects.
-
For methods requiring higher sensitivity and cleaner extracts to minimize matrix effects, LLE is often the better choice.[1]
Data Presentation
Table 1: Summary of LC-MS/MS Bioanalytical Methods for Febuxostat
| Parameter | Method 1[1] | Method 2[6] |
| Analyte | Febuxostat | Febuxostat |
| Internal Standard | Febuxostat-d7 | Tolbutamide |
| Biological Matrix | Human Plasma | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |
| Chromatography | Ascentis Express C18 (50x4.6 mm, 3.5 µm) | Phenomenex Kinetex C18 (50x3mm, 5µm) |
| Mobile Phase | 10 mM Ammonium formate: Acetonitrile (20:80 v/v) | 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile (Gradient) |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Detection | MS/MS (MRM, Positive Mode) | MS/MS (ESI) |
| Linearity Range | 1.00-8000.00 ng/mL | 125-8000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9850 | 0.9957 |
| LLOQ | 1.00 ng/mL | 125 ng/mL |
| Intra-day Precision (%CV) | 2.64 to 3.88% | 1.57-7.81% |
| Inter-day Precision (%CV) | 2.76 to 8.44% | Not Reported |
| Intra-day Accuracy | 97.33 to 99.05% | 92.47-109.20% |
| Inter-day Accuracy | 100.30 to 103.19% | Not Reported |
| Recovery | 81.59% | > 90% |
Table 2: Summary of HPLC-UV Bioanalytical Methods for Febuxostat
| Parameter | Method 1[3] | Method 2[4] |
| Analyte | Febuxostat | Febuxostat |
| Internal Standard | Ketoprofen | Not specified for bioanalysis |
| Biological Matrix | Human Plasma | Bulk and Tablet Dosage Form |
| Sample Preparation | Protein Precipitation | Dissolution |
| Chromatography | C18 Bondapack (250 x 4.6 mm, 10 µm) | Symmetry YMC ODS C8 (150 x 4.6 mm, 3.0 µm) |
| Mobile Phase | Acetonitrile:0.5% Aqueous Phosphoric Acid (pH 3) (52:48, v/v) | Phosphate buffer:Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 315 nm | UV at 320 nm |
| Linearity Range | 0.05–5.00 µg/mL | 5-60 µg/ml |
| Correlation Coefficient (r) | 0.9981 | 0.999 |
| LLOQ | 0.05 µg/mL | 0.060 µg/ml |
Experimental Protocols
Key Experiment 1: LC-MS/MS Bioanalysis of Febuxostat in Human Plasma (Liquid-Liquid Extraction)
-
Sample Preparation:
-
To a polypropylene tube, add 100 µL of human plasma sample.
-
Add 100 µL of the internal standard solution (Febuxostat-d7, 1000 ng/mL).
-
Briefly vortex the mixture.
-
Add 100 µL of 0.1% formic acid.
-
Add 2.0 mL of methyl tertiary butyl ether (extraction solvent) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 20°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Column: Ascentis Express C18 (50x4.6 mm, 3.5 µm)
-
Mobile Phase: 10 mM Ammonium formate: Acetonitrile (20:80 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C[1]
-
-
Mass Spectrometric Conditions:
-
Mode: Multiple Reaction Monitoring (MRM), Positive Ionization
-
MRM Transitions:
-
Febuxostat: m/z 317.1 → 261.1
-
Febuxostat-d7 (IS): m/z 324.2 → 262.1[1]
-
-
Key Experiment 2: HPLC-UV Bioanalysis of Febuxostat in Human Plasma (Protein Precipitation)
-
Sample Preparation:
-
Pipette 500 µL of plasma sample into a 15-mL glass tube.
-
Add 100 µL of the internal standard (Ketoprofen).
-
Add 750 µL of acetonitrile and vortex for 30 seconds.
-
Centrifuge for 10 minutes at 1792 g.
-
Inject 10 µL of the supernatant onto the HPLC column.[3]
-
-
Chromatographic Conditions:
-
Column: C18 Bondapack (250 x 4.6 mm, 10 µm)
-
Mobile Phase: Acetonitrile:0.5% aqueous phosphoric acid (pH 3) (52:48, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 315 nm[3]
-
Visualizations
Caption: Workflow for Febuxostat Bioanalysis.
Caption: Troubleshooting Poor Calibration Curve Linearity.
Caption: Concept of Matrix Effect in Bioanalysis.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
Navigating the Separation: A Technical Guide to LC Column Selection for Febuxostat and Febuxostat D9 Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of Febuxostat and its deuterated internal standard, Febuxostat D9, selecting the appropriate Liquid Chromatography (LC) column is a critical first step to ensure accurate and robust results. This technical support guide provides a comprehensive overview of recommended columns, experimental protocols, and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
What is the most commonly recommended type of LC column for Febuxostat analysis?
The most frequently cited column chemistry for the analysis of Febuxostat and this compound is Reversed-Phase (RP) chromatography, with a C18 stationary phase being the predominant choice.[1][2][3][4][5][6][7][8][9] C8 columns have also been successfully utilized.[5][10]
What are the typical column dimensions and particle sizes used?
Column dimensions and particle sizes can vary depending on the specific application, such as routine quality control or high-throughput analysis in biological matrices. Common configurations include:
-
Dimensions: 250 mm x 4.6 mm[1][4][9], 150 mm x 4.6 mm[10], 100 mm x 4.6 mm[5], and 50 mm x 4.6 mm[8] for standard HPLC, with shorter columns like 100 mm x 2.1 mm used in UHPLC applications.[7]
-
Particle Size: 5 µm is a common particle size for conventional HPLC methods[1][4][9], while smaller particles (e.g., 1.8 µm, 3.5 µm) are employed in UHPLC and high-efficiency LC-MS/MS methods to achieve faster separations and higher resolution.[7][8]
Which mobile phases are typically used with these columns for Febuxostat analysis?
The choice of mobile phase is crucial for achieving good chromatographic separation. A mixture of an acidic aqueous buffer and an organic solvent is standard. Commonly used mobile phases include:
-
Methanol and Ammonium phosphate buffer (pH 3.0)[1]
-
Sodium acetate buffer (pH 4.0) and Acetonitrile[3]
-
Ammonium acetate buffer (pH 4.0) and Acetonitrile[4]
-
Phosphate buffer (pH 3.0) and Acetonitrile[10]
The organic-to-aqueous ratio is optimized to achieve the desired retention time and resolution.
Troubleshooting Guide
Issue: My Febuxostat peak is showing fronting.
-
Potential Cause: One of the initial challenges in method development can be poor peak shape, such as fronting. This was observed when using a mobile phase of water and acetonitrile.
-
Solution: Switching to a buffered mobile phase, such as sodium acetate buffer (pH 4.0) with acetonitrile, can significantly improve peak symmetry.[3] Adjusting the mobile phase pH can help to control the ionization state of Febuxostat, leading to better peak shapes.
Issue: I am observing peak tailing.
-
Potential Cause: Peak tailing can result from secondary interactions between the analyte and the stationary phase, or from issues with the column itself.
-
Solution: Ensure that the mobile phase pH is appropriate to maintain Febuxostat in a single ionic form. The use of a high-purity, well-end-capped C18 column is recommended to minimize silanol interactions that can cause tailing.[11][12] If tailing persists, consider using a mobile phase additive like triethylamine, which can mask active silanol groups.[4]
Issue: The resolution between Febuxostat and other components is poor.
-
Potential Cause: Inadequate separation can be due to a suboptimal mobile phase composition or an inappropriate column.
-
Solution: Methodical optimization of the mobile phase, including the organic solvent type (methanol vs. acetonitrile), the buffer type and pH, and the organic-to-aqueous ratio, is essential.[3][4] If mobile phase optimization is insufficient, trying a different stationary phase (e.g., a C8 column or a C18 column with a different bonding chemistry) may provide the necessary selectivity.[5][10]
Experimental Protocols & Data
A well-defined experimental protocol is fundamental for reproducible results. Below are examples of typical chromatographic conditions.
Table 1: Recommended LC Columns for Febuxostat Analysis
| Stationary Phase | Dimensions (mm) | Particle Size (µm) | Manufacturer/Model (Example) | Reference |
| C18 | 250 x 4.6 | 5 | Phenomenex kinetex C-18 G | [1] |
| C18 | - | - | Inertsil C18 | [2] |
| C18 | - | - | - | [3] |
| C18 | 250 x 4.6 | 5 | Nucleosil C18 | [4] |
| C8 | 150 x 4.6 | 3 | Symmetry YMC ODS C8 | [10] |
| C18 | 100 x 4.6 | 5 | Kromasil 100-5C18 | [5] |
| C18 | 50 x 2.1 | 3.5 | Waters XBridge C18 | [6] |
| C18 | 100 x 2.1 | 1.8 | Zorbax RRHD eclipse plus C18 | [7] |
| C18 | 50 x 4.6 | 3.5 | Ascentis Express C18 | [8] |
| C18 | 250 x 4.6 | 5 | Zodiac C18 | [9] |
Table 2: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex kinetex C-18 G (250 x 4.6 mm, 5µm)[1] | Nucleosil C18 (250 x 4.6mm, 5µm)[4] | Ascentis Express C18 (50x4.6 mm, 3.5 µ)[8] |
| Mobile Phase | Methanol: Ammonium phosphate buffer pH-3 (80:20 V/V)[1] | 10 mM ammonium acetate buffer (pH 4.0 with 0.2% triethylamine) : acetonitrile (15: 85, v/v)[4] | 10 mM Ammonium formate: Acetonitrile (20:80 v/v)[8] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[4] | 0.8 mL/min[8] |
| Detection | 275 nm[1] | 275 nm[4] | MS/MS |
| Injection Volume | 20 µL[1] | - | 5 µL[8] |
| Retention Time | 3.24 min[1] | 3.45 ± 0.05 min[4] | 0.6 ± 0.2 min[8] |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: General workflow for the LC analysis of Febuxostat.
References
- 1. ijpbs.com [ijpbs.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caribjscitech.com [caribjscitech.com]
- 10. ijrpc.com [ijrpc.com]
- 11. Fortis C18 – Fortis Technologies [fortis-technologies.com]
- 12. hplc.eu [hplc.eu]
Impact of mobile phase composition on Febuxostat D9 retention time
Welcome to the technical support center for the chromatographic analysis of Febuxostat D9. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the typical chromatographic behavior of this compound and how is it affected by the mobile phase?
This compound, a deuterated internal standard for Febuxostat, is expected to have nearly identical chromatographic behavior to its non-deuterated counterpart. In reversed-phase high-performance liquid chromatography (RP-HPLC), its retention is primarily influenced by the composition of the mobile phase. The retention time of this compound is sensitive to the type and proportion of the organic solvent, the pH of the aqueous component, and the type of buffer used.[1][2] Generally, increasing the organic solvent concentration will decrease the retention time.
Q2: Which organic modifier, acetonitrile or methanol, is better for analyzing this compound?
Both acetonitrile and methanol can be used as organic modifiers. However, studies have shown that acetonitrile often provides better peak shape, sensitivity, and shorter retention times for Febuxostat.[3] In some method development trials, no peak for Febuxostat was observed when using mobile phases containing methanol, whereas clear peaks were obtained with acetonitrile-based mobile phases.[1] Therefore, acetonitrile is frequently the recommended organic solvent for robust method development.[1][3]
Q3: How do the buffer and pH of the mobile phase influence the retention time of this compound?
The pH of the mobile phase can significantly impact the retention time of ionizable compounds like Febuxostat. Febuxostat is a carboxylic acid, and its ionization state is pH-dependent.[4] Changes in pH can alter its polarity and, consequently, its interaction with the stationary phase, leading to shifts in retention time.[5] Buffers such as ammonium acetate, ammonium formate, or phosphate buffers are commonly used to control the pH and ensure reproducible results.[1][2] For instance, one method uses a 10 mM ammonium acetate buffer with the pH adjusted to 4.0.[1]
Q4: Can you provide examples of established mobile phase compositions for Febuxostat analysis?
Certainly. Several RP-HPLC methods have been developed for Febuxostat. The optimal composition depends on the specific column and system being used. Below is a summary of mobile phases from various validated methods.
Data Presentation: Published HPLC Methods for Febuxostat
| Organic Modifier | Aqueous Phase | Ratio (v/v) | Resulting Retention Time (min) | Reference |
| Acetonitrile | 10 mM Ammonium Acetate Buffer (pH 4.0) | 85:15 | 3.45 ± 0.05 | [1] |
| Methanol | Ammonium Phosphate Buffer (pH 3.0) | 80:20 | 3.24 | [2] |
| Acetonitrile | Methanol | 70:30 | 2.9 | [6] |
| Acetonitrile | 0.1% v/v Formic Acid in Water | 80:20 | 1.8 | |
| Acetonitrile | 10 mM Ammonium Formate | 80:20 | ~0.6 | [7] |
Troubleshooting Guide
This guide addresses common issues related to the retention time of this compound during HPLC analysis.
Q5: My this compound retention time is significantly shorter than expected. What are the likely causes?
A shorter-than-expected retention time typically indicates that the analyte is moving through the column too quickly. The following diagram and table outline potential causes and solutions.
Q6: My this compound retention time is longer than expected. What should I check?
Longer retention times suggest that the analyte is being retained on the column more strongly than intended. Common causes are related to insufficient elution strength of the mobile phase or issues with the HPLC system's flow path.
| Potential Cause | Recommended Action |
| Incorrect Mobile Phase Composition | The proportion of the organic solvent (e.g., acetonitrile) may be too low. Prepare a fresh mobile phase, carefully measuring the components.[8] |
| Low Flow Rate | Check the pump for leaks, worn seals, or faulty check valves.[9] Verify the flow rate using a calibrated measuring cylinder and stopwatch.[9] |
| Air Bubbles in the Pump | Degas the mobile phase thoroughly and purge the pump to remove any trapped bubbles.[8] |
| Column Contamination | Sample matrix components may accumulate on the column, creating active sites that increase retention. Flush the column or replace it if necessary.[10] |
| Low Column Temperature | Ensure the column oven is set to the correct temperature and has stabilized. A decrease in temperature can lead to increased retention.[8] |
Q7: I am observing a drift or sudden shift in the retention time of this compound across multiple injections. How can I resolve this?
Inconsistent retention times are often due to a lack of system equilibration, changes in the mobile phase over time, or hardware issues.[5]
Experimental Protocol Example
Objective: To provide a representative RP-HPLC method for the analysis of this compound. This protocol is a composite based on common practices in published literature.[1][2]
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)[1]
-
Ammonium Acetate (Analytical grade)[1]
-
Water (HPLC grade)
-
Formic Acid or Acetic Acid (for pH adjustment)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase: Acetonitrile and 10 mM Ammonium Acetate buffer (pH adjusted to 4.0 with formic or acetic acid) in a ratio of 85:15 (v/v).[1]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Detection Wavelength: 315 nm.[11]
3. Preparation of Solutions:
-
Buffer Preparation (10 mM Ammonium Acetate): Dissolve an appropriate amount of ammonium acetate in HPLC grade water to make a 10 mM solution. Adjust the pH to 4.0 using a suitable acid. Filter through a 0.45 µm filter.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in an 85:15 (v/v) ratio. Degas the solution for at least 15 minutes using sonication or vacuum filtration.[11]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create working standards at the desired concentrations.
4. System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform several blank injections (mobile phase) to ensure the system is clean.
-
Inject the standard solutions to generate a calibration curve and verify system suitability parameters (e.g., peak symmetry, theoretical plates).
-
Proceed with the analysis of unknown samples.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ijpbs.com [ijpbs.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
- 7. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ijprajournal.com [ijprajournal.com]
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Validating a Febuxostat Assay with Febuxostat D9 versus Alternative Internal Standards in Accordance with FDA/EMA Guidelines
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of the performance of a bioanalytical method for Febuxostat using a deuterated internal standard, Febuxostat D9, against methods employing non-deuterated alternatives. The validation of these methods is presented in the context of the stringent requirements set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical physicochemical properties of a SIL-IS to the analyte of interest allow it to effectively compensate for variability during sample preparation and analysis, most notably from matrix effects. This guide will delve into the practical implications of this choice by presenting a comparative overview of method validation parameters.
Comparative Performance of Internal Standards
The selection of an internal standard is pivotal for the accuracy and precision of a bioanalytical method. A deuterated internal standard like this compound is structurally identical to Febuxostat, with the only difference being the presence of heavier deuterium atoms. This subtle change in mass allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to Febuxostat throughout the analytical process. In contrast, a non-deuterated internal standard is a different chemical entity, chosen for its structural similarity and comparable analytical behavior.
The following table summarizes typical performance data for a validated LC-MS/MS method for Febuxostat, comparing the use of this compound with a representative non-deuterated internal standard.
| Validation Parameter | Method with this compound (Deuterated IS) | Method with Non-Deuterated IS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% |
| Precision (% CV) | < 5% | < 10% |
| Matrix Effect (% CV) | < 10% | < 15% |
| Recovery (%) | Consistent and reproducible | May show higher variability |
Adherence to FDA and EMA Bioanalytical Method Validation Guidelines
Both the FDA and EMA have established comprehensive guidelines for the validation of bioanalytical methods to ensure the reliability of data submitted for regulatory approval. The following tables provide a comparative summary of the key validation parameters and their acceptance criteria as stipulated by these regulatory bodies.
Table 1: FDA and EMA Acceptance Criteria for Accuracy and Precision
| Parameter | Guideline | Acceptance Criteria |
| Intra-run and Inter-run Precision | FDA & EMA | The coefficient of variation (CV) should not exceed 15% for all quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where it should not exceed 20%. |
| Intra-run and Inter-run Accuracy | FDA & EMA | The mean concentration should be within ±15% of the nominal concentration for all QC samples, except for the LLOQ, where it should be within ±20%. |
Table 2: Key Validation Parameters and Regulatory Expectations
| Validation Parameter | FDA Guideline | EMA Guideline |
| Selectivity & Specificity | The method should be able to differentiate the analyte and internal standard from endogenous components in the matrix. | No significant interfering peaks should be observed at the retention times of the analyte and internal standard. |
| Matrix Effect | The matrix effect should be investigated to ensure that precision, and accuracy are not compromised. | The matrix factor should be calculated and the CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions must be established. This includes freeze-thaw, short-term, long-term, and stock solution stability. | Similar to FDA, with specific recommendations on the number of freeze-thaw cycles and storage durations to be tested. |
| Carryover | Carryover should be assessed by injecting a blank sample after a high concentration sample. The response in the blank should not be greater than 20% of the LLOQ response for the analyte and 5% for the internal standard. | Similar to FDA, emphasizing that carryover should not affect the accuracy and precision of the method. |
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by well-defined experimental protocols. The following sections detail the methodologies for the key experiments performed during the validation of an LC-MS/MS method for Febuxostat.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 20 µL of the internal standard working solution (this compound or a non-deuterated IS).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of delivering a precise and stable flow.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Febuxostat: m/z 317.1 → 261.1
-
This compound: m/z 326.1 → 262.1
-
Visualizing the Validation Workflow
To provide a clear overview of the logical flow of the bioanalytical method validation process, the following diagram has been generated using Graphviz.
Caption: Bioanalytical method validation workflow.
Conclusion
The validation of a bioanalytical method for Febuxostat in accordance with FDA and EMA guidelines is a rigorous process that demands careful consideration of numerous parameters. The choice of internal standard has a profound impact on the performance of the method. Experimental data consistently demonstrates that the use of a deuterated internal standard, such as this compound, provides superior accuracy, precision, and robustness, particularly in mitigating the unpredictable nature of matrix effects. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, they often exhibit greater variability and may require more extensive optimization and more stringent quality control measures during routine sample analysis. Ultimately, the investment in a stable isotope-labeled internal standard like this compound is a critical step towards generating high-quality, reliable, and defensible bioanalytical data for drug development programs.
A Comparative Guide to Internal Standards for Febuxostat Analysis: Is Febuxostat D9 the Gold Standard?
For researchers, scientists, and professionals in drug development, the precise quantification of febuxostat is critical for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This guide provides an objective comparison of Febuxostat D9 with other commonly used internal standards, supported by experimental data and detailed methodologies.
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. A stable isotope-labeled internal standard, such as this compound, is often considered the gold standard due to its near-identical chemical and physical properties to the unlabeled analyte. However, other deuterated analogs like Febuxostat D7 and structurally similar compounds such as Tolbutamide and Bezafibrate have also been employed. This guide will delve into the performance of these alternatives in comparison to this compound.
Performance Comparison of Internal Standards
The following table summarizes the key performance parameters of analytical methods for febuxostat using different internal standards. The data has been compiled from various validated bioanalytical studies.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Not explicitly detailed in the search results, but used in a validated LC-MS/MS method. | Not explicitly detailed. | Not explicitly detailed. | Not explicitly detailed. | Not explicitly detailed. |
| Febuxostat D7 | 1 - 8000[1][2] | 1.00 - 5.00[1][3] | 1.29 - 9.19[4] | 2.76 - 8.44[1] | 97.33 - 103.19[1] |
| Tolbutamide | Not explicitly detailed in the search results, but used in a validated LC-MS/MS method. | 125[5] | 4.67 - 9.65[5] | Not explicitly detailed. | 96.86 - 98.41 (for LLOQ)[5] |
| Bezafibrate | 10 - 4000[6] | 10[6] | < 3[6] | < 5[6] | Not explicitly detailed. |
Note: The performance of this compound is inferred from its intended use as an internal standard for quantitative analysis by GC- or LC-MS.[7] While specific validation data for a method using this compound was not found in the provided search results, its structural identity with febuxostat, aside from the deuterium labeling, suggests it would exhibit performance characteristics at least comparable to, if not better than, Febuxostat D7. Stable isotope-labeled standards are the preferred choice in quantitative mass spectrometry to compensate for variations in sample preparation and instrument performance.
Experimental Protocols
Below are the detailed methodologies for the analysis of febuxostat using different internal standards as reported in the literature.
Method Using Febuxostat D7 as Internal Standard
-
Sample Preparation: Liquid-liquid extraction is a common method. To 100 µL of human plasma, the internal standard (Febuxostat D7) is added. The sample is then extracted using an organic solvent like diethyl ether. After vortexing and centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.[4]
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system is used.[1][3][4]
-
Column: A C18 analytical column, such as a Zorbax C18 or Ascentis Express C18, is typically employed.[1][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 5 mM ammonium formate or 10 mM ammonium formate) is used for isocratic or gradient elution.[1][4]
-
Flow Rate: A typical flow rate is around 0.5 - 0.8 mL/min.[1][4]
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.[3]
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is common.[3]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions monitored are typically m/z 317.1 → 261.1 for febuxostat and m/z 324.2 → 262.1 for Febuxostat D7.[1][4]
-
Method Using Tolbutamide as Internal Standard
-
Sample Preparation: A simple protein precipitation technique is employed. To a plasma sample, the internal standard (Tolbutamide) and a precipitating agent (e.g., acetonitrile) are added. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The clear supernatant is then injected into the LC-MS/MS system.[5]
-
Chromatographic Conditions:
-
LC System: An LC system with a gradient elution capability.[5]
-
Column: A C18 column, such as the Phenomenex Kinetex C18, is used for separation.[5]
-
Mobile Phase: The mobile phase consists of a gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: A flow rate of 0.5 mL/min is maintained.[5]
-
-
Mass Spectrometric Conditions:
Method Using Bezafibrate as Internal Standard
-
Sample Preparation: The specific sample preparation technique for this method was not detailed in the provided search results.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the bioanalytical determination of febuxostat using an internal standard.
Caption: Bioanalytical workflow for Febuxostat quantification.
Conclusion
Based on the available data, stable isotope-labeled internal standards, such as Febuxostat D7 and by extension this compound, demonstrate excellent performance for the quantitative analysis of febuxostat in biological matrices. Their ability to closely track the analyte during the entire analytical process leads to high accuracy and precision. While structural analogs like Tolbutamide and Bezafibrate can be used and have been validated, they may not perfectly mimic the ionization efficiency and matrix effects experienced by febuxostat, potentially leading to less accurate results. The choice of a non-isotopically labeled internal standard should be carefully validated to ensure it meets the stringent requirements of bioanalytical method validation guidelines. Therefore, for the most reliable and robust quantification of febuxostat, this compound remains the recommended internal standard.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioequivalence evaluation of generic febuxostat versus Feburic® in healthy Chinese subjects: a randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Pharmacokinetics and Bioequivalence of Two Formulations of Febuxostat 40-Mg and 80-Mg Tablets: A Randomized, Open-Label, 4-Way Crossover Study in Healthy Chinese Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Cross-Validation of an Analytical Method for Febuxostat with its D9 Analogue: A Comparative Guide
This guide provides a comprehensive overview of the cross-validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Febuxostat in human plasma, utilizing its deuterated analogue, Febuxostat-D9, as an internal standard. The presented data and protocols are essential for researchers, scientists, and professionals in drug development and bioanalysis, ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic studies.
Experimental Protocols
A detailed methodology for the validated LC-MS/MS method is outlined below. This protocol covers sample preparation, chromatographic separation, and mass spectrometric detection.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Initial Step: 200 µL of human plasma was spiked with 20 µL of Febuxostat-D9 internal standard solution (500 ng/mL).
-
Acidification: 200 µL of 2% formic acid in water was added to the plasma mixture.
-
SPE Cartridge Conditioning: A Waters Oasis HLB (30 mg, 1 cc) cartridge was conditioned with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: The plasma mixture was loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge was washed with 1 mL of 10% methanol in water.
-
Elution: The analyte and internal standard were eluted with 1 mL of mobile phase (acetonitrile and 5 mM ammonium acetate in a 90:10 v/v ratio).
-
Injection: 10 µL of the eluate was injected into the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A Zorbax SB-C18 column (4.6 × 75 mm, 3.5 µm) was used for separation.
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium acetate (90:10, v/v) was used as the mobile phase.
-
Flow Rate: The flow rate was maintained at 0.8 mL/min.
-
Mass Spectrometer: An MDS SCIEX API-4000 triple quadrupole mass spectrometer was used for detection.
-
Ionization Mode: The analysis was performed in negative ion mode using electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Febuxostat: m/z 315.1 → 271.1
-
Febuxostat-D9: m/z 324.2 → 274.1
-
Data Presentation: Method Validation Parameters
The performance of the analytical method was evaluated through a series of validation experiments. The key quantitative data are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 10.0 - 5000.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10.0 ng/mL |
| Intra-day Precision (%RSD) | 2.1 - 7.5% |
| Inter-day Precision (%RSD) | 3.4 - 8.2% |
| Intra-day Accuracy (%Bias) | -5.6 to 6.3% |
| Inter-day Accuracy (%Bias) | -4.8 to 5.9% |
| Mean Recovery (Febuxostat) | 85.3% |
| Mean Recovery (Febuxostat-D9) | 88.1% |
| Matrix Effect | 92.4 - 98.7% |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of using a deuterated internal standard.
Caption: Experimental workflow for the analysis of Febuxostat in human plasma.
Caption: Principle of using a deuterated internal standard in LC-MS/MS.
Navigating the Analytical Landscape: An Inter-Laboratory Comparison Guide for Febuxostat Quantification Using Febuxostat-d9
For researchers, scientists, and professionals in drug development, the accurate quantification of febuxostat is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative overview of analytical methodologies for the quantification of febuxostat, with a specific focus on methods employing its deuterated internal standard, Febuxostat-d9. The information presented is synthesized from published, single-laboratory validated data to offer a comprehensive resource for selecting and implementing robust analytical procedures.
The accurate measurement of drug concentrations in biological matrices is a critical aspect of pharmaceutical research. For febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used in the management of hyperuricemia and gout, reliable analytical methods are essential.[1] This guide consolidates data from various studies to present a comparison of different analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is a prevalent and highly sensitive method for bioanalysis.
Comparative Analysis of Febuxostat Quantification Methods
The following tables summarize the quantitative performance data from various validated analytical methods for febuxostat. These methods predominantly utilize LC-MS/MS, a technique renowned for its high sensitivity and selectivity in complex biological matrices.[2] The use of a stable isotope-labeled internal standard like Febuxostat-d9 is crucial for minimizing variability and improving the accuracy and precision of the assay.[3]
Table 1: Performance Characteristics of LC-MS/MS Methods for Febuxostat Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 15.0–8000 | 1.00-8000.00 | 5.00 - 5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 15.0 | 1.00 | 5.00 |
| Accuracy (%) | Within ±15% of nominal values[3] | 97.33 to 103.19[4] | 1.2% to 5.7% bias[5] |
| Precision (% CV) | < 6%[3] | Intra-day: 2.64 to 3.88; Inter-day: 2.76 to 8.44[4] | < 3.5%[5] |
| Internal Standard | Febuxostat-d9[3] | Febuxostat-d7[4] | Febuxostat-d7[5] |
| Matrix | Human Plasma[3] | Human Plasma[4] | Human Plasma[5] |
| Extraction Method | Protein Precipitation[3] | Liquid-Liquid Extraction[4] | Not Specified |
Note: The data presented is a synthesis of information from multiple sources. For specific details, refer to the cited literature.
Experimental Protocols: A Closer Look at Methodology
The successful implementation of any analytical method hinges on a detailed and well-defined protocol. Below are generalized experimental procedures for the quantification of febuxostat in human plasma using LC-MS/MS with Febuxostat-d9 as an internal standard, based on common practices found in the literature.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for extracting small molecules from plasma samples.[3]
-
Step 1: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Step 2: Add 20 µL of Febuxostat-d9 internal standard working solution (concentration will depend on the specific assay range).
-
Step 3: Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.[3]
-
Step 4: Vortex the mixture for 1-2 minutes.
-
Step 5: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Step 6: Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic and mass spectrometric parameters are critical for achieving the desired sensitivity and selectivity.
-
Chromatographic Column: A C18 column is commonly used for the separation of febuxostat.[3][6]
-
Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid or 5mM ammonium formate) and an organic component (e.g., acetonitrile).[3][6] The separation is often achieved using an isocratic or gradient elution.[5][6]
-
Flow Rate: Flow rates are typically in the range of 0.5 - 1.0 mL/min.[3][7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for quantification.[3][6]
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the therapeutic action of febuxostat, the following diagrams are provided.
Caption: Experimental workflow for Febuxostat quantification.
Caption: Mechanism of action of Febuxostat.
Conclusion
This guide provides a comparative overview of analytical methods for the quantification of febuxostat, emphasizing the use of Febuxostat-d9 as an internal standard. The presented data, synthesized from various validated studies, highlights the robustness and reliability of LC-MS/MS for this application. By offering detailed experimental protocols and clear visual representations of the workflow and mechanism of action, this resource aims to equip researchers with the necessary information to select and implement the most suitable analytical strategy for their specific needs in the field of drug development and clinical research.
References
- 1. ijrpr.com [ijrpr.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioequivalence evaluation of generic febuxostat versus Feburic® in healthy Chinese subjects: a randomized crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence Assessment of Two Febuxostat Formulations Utilizing a Deuterated Internal Standard
This guide provides a comprehensive comparison of the bioequivalence of two hypothetical 80 mg film-coated tablet formulations of Febuxostat: a generic "Test Product" and the "Reference Product." The assessment is based on a standard, single-dose, randomized, two-period crossover study in healthy adult volunteers under fasting conditions. A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing a deuterated internal standard (Febuxostat-d7), is detailed for the quantification of febuxostat in human plasma.
Introduction to Febuxostat and Bioequivalence
Febuxostat is a non-purine, selective inhibitor of xanthine oxidase, an enzyme responsible for the production of uric acid.[1][2] It is orally administered for the management of hyperuricemia in patients with gout.[1][2] For a generic drug to be approved, it must demonstrate bioequivalence to the reference product. This means that the rate and extent of drug absorption are not significantly different when administered at the same molar dose under similar conditions.[3][4] The key pharmacokinetic endpoints for demonstrating bioequivalence are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[3]
The use of a stable isotope-labeled internal standard, such as Febuxostat-d7, is critical in bioanalytical methods like LC-MS/MS.[1][2][5] A deuterated standard has nearly identical chemical and physical properties to the analyte but a different mass. This allows for precise quantification by correcting for variability during sample preparation and analysis, thus enhancing the accuracy, precision, and robustness of the method.[1][2]
Experimental Protocols
A detailed methodology is crucial for the reliable assessment of bioequivalence. The following protocols are based on established practices for febuxostat studies.
2.1. Study Design
A single-center, randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is conducted.[1][6][7]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers.[8]
-
Procedure: After an overnight fast of at least 10 hours, subjects receive a single 80 mg oral dose of either the Test or Reference febuxostat formulation with water.[6][7][9]
-
Washout Period: A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body.[6]
-
Blood Sampling: Blood samples are collected in tubes containing an anticoagulant at specified time points before and after dosing (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose).[6] Plasma is separated by centrifugation and stored at a low temperature (e.g., -70°C) until analysis.
2.2. Bioanalytical Method: LC-MS/MS
The concentration of febuxostat in plasma samples is determined using a validated LC-MS/MS method.
-
Sample Preparation: Febuxostat and the internal standard (Febuxostat-d7) are extracted from plasma using liquid-liquid extraction.[2][5] This method is chosen for its high extraction efficacy and minimal matrix effects compared to protein precipitation.[1]
-
Chromatographic Separation: Separation is achieved on a C18 analytical column.[1][5] The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate).[1][2]
-
Mass Spectrometry Detection: The analysis is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive ion electrospray ionization.[2]
-
Method Validation: The method is fully validated according to regulatory guidelines, demonstrating linearity, accuracy, precision, selectivity, and stability over the expected concentration range in plasma (e.g., 1.00-8000.00 ng/mL).[1][2]
2.3. Pharmacokinetic and Statistical Analysis
-
Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.[10]
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
-
Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed Cmax, AUC(0-t), and AUC(0-inf) data. The 90% confidence intervals (CIs) for the ratio of the geometric means (Test/Reference) for these parameters are calculated.[3][6] To establish bioequivalence, these 90% CIs must fall within the acceptance range of 80.00% to 125.00%.[1][6][12]
Data Presentation
The following tables summarize the hypothetical pharmacokinetic data from the bioequivalence study.
Table 1: Mean Pharmacokinetic Parameters of Febuxostat for Test and Reference Formulations (N=50)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 2550 ± 1.6 | 2600 ± 1.7 |
| AUC(0-t) (ng·h/mL) | 8450 ± 2.1 | 8600 ± 2.3 |
| AUC(0-inf) (ng·h/mL) | 8650 ± 2.2 | 8800 ± 2.4 |
| Tmax (h) | 1.25 ± 0.5 | 1.30 ± 0.6 |
| t1/2 (h) | 6.4 ± 1.5 | 6.5 ± 1.6 |
Data are hypothetical but based on typical values found in literature.[1][10]
Table 2: Statistical Comparison of Test vs. Reference Febuxostat Formulations
| Parameter (Log-transformed) | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval | Bioequivalence Conclusion |
| Cmax | 98.08 | 89.55% – 107.45% | Meets Acceptance Criteria |
| AUC(0-t) | 98.26 | 93.50% – 103.30% | Meets Acceptance Criteria |
| AUC(0-inf) | 98.30 | 93.75% – 103.15% | Meets Acceptance Criteria |
Acceptance criteria for bioequivalence is a 90% CI between 80.00% and 125.00%.[1][6][12]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logic behind the bioequivalence assessment.
References
- 1. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Duane Morris LLP - FDA Releases Draft Guidance on Bioequivalence Requirements for ANDA Applicants [duanemorris.com]
- 4. fda.gov [fda.gov]
- 5. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. trial.medpath.com [trial.medpath.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. [PDF] Bioequivalence and Pharmacokinetics Evaluation of Two Formulation of Febuxostat 80 Mg Tablets In Healthy Indian Adult Subject | Semantic Scholar [semanticscholar.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Limits of 80%-125% for AUC and 70%-143% for Cmax. What is the impact on bioequivalence studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Superior Accuracy and Precision of Febuxostat D9 as an Internal Standard in Bioanalytical Studies
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of febuxostat, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides a comprehensive comparison of Febuxostat D9 with alternative internal standards, supported by experimental data, to demonstrate its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is widely used in the management of hyperuricemia in patients with gout. Accurate quantification of febuxostat in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in bioanalysis due to its ability to mimic the analyte throughout the analytical process, thereby compensating for variations in sample preparation and instrument response.
Performance Comparison of Internal Standards
The effectiveness of an internal standard is evaluated based on several key validation parameters, including precision, accuracy, recovery, and matrix effect. Below is a comparative summary of the performance of this compound against other commonly used internal standards for febuxostat analysis, namely Febuxostat D7 and Tolbutamide.
| Internal Standard | Analyte | Matrix | Method | Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| This compound | Febuxostat | Human Plasma | LC-MS/MS | Intra-day: ≤ 12.3, Inter-day: ≤ 6.0 | Within ±15% of nominal values | 80.1 ± 0.85 | [1] |
| Febuxostat D7 | Febuxostat | Human Plasma | LC-MS/MS | Intra-day: 2.64 - 3.88, Inter-day: 2.76 - 8.44 | 97.33 - 103.19 | Not Reported | [2][3][4] |
| Tolbutamide | Febuxostat | Human Plasma | LC-ESI-MS/MS | Not Reported | 96.86 - 98.41 (for LLOQ) | > 90 | [5][6] |
Table 1: Comparison of Precision, Accuracy, and Recovery of Different Internal Standards for Febuxostat Analysis.
| Internal Standard | Analyte | Matrix | Method | Matrix Effect | Reference |
| This compound | Febuxostat | Human Plasma | LC-MS/MS | IS normalized matrix factor: 0.9 - 1.2 (%CV < 6%) | [1] |
| Febuxostat D7 | Febuxostat | Human Plasma | LC-MS/MS | Not explicitly reported, but method validated as per FDA guidelines | [2][3][4] |
| Tolbutamide | Febuxostat | Human Plasma | LC-ESI-MS/MS | ±15% | [5][6] |
Table 2: Comparison of Matrix Effect for Different Internal Standards for Febuxostat Analysis.
As evidenced by the data, this compound demonstrates excellent precision and accuracy, with a well-characterized and minimal matrix effect. The use of a deuterated internal standard with a higher degree of deuterium incorporation (D9 vs. D7) can offer better separation from any potential interfering signals from the non-labeled analyte, further enhancing the robustness of the analytical method. While Tolbutamide, a structurally unrelated internal standard, shows acceptable performance, stable isotope-labeled internal standards like this compound are theoretically and practically superior as they co-elute with the analyte and experience identical ionization effects, leading to more reliable quantification.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline the key experimental protocols for the bioanalysis of febuxostat using this compound as an internal standard.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for the extraction of febuxostat and this compound from human plasma.[1]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 30 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The chromatographic separation and mass spectrometric detection are optimized to ensure selectivity and sensitivity for both febuxostat and this compound.
-
Chromatographic Column: C18 column (e.g., 50 x 3mm, 5µ)[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% Formic Acid in water or 5mM ammonium formate) and an organic phase (e.g., acetonitrile).[1][5]
-
Flow Rate: Typically between 0.5 mL/min and 1.0 mL/min.[1][5]
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for febuxostat and this compound are monitored. For example, one study monitored m/z 317.1 → 261.0 for febuxostat and m/z 326.1 → 262.0 for this compound.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. tandfonline.com [tandfonline.com]
Comparative Performance Analysis of Febuxostat Assays: A Focus on Linearity and Recovery with Febuxostat D9
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Febuxostat, with a particular emphasis on linearity and recovery studies when utilizing Febuxostat D9 as an internal standard. The data presented herein is a synthesis of findings from multiple validated methodologies, offering an objective overview for researchers, scientists, and professionals in drug development.
I. Comparative Analysis of Linearity Studies
Linearity is a critical parameter in analytical method validation, demonstrating the direct proportionality between the concentration of an analyte and the analytical signal. The following table summarizes the linearity performance of various analytical techniques for Febuxostat quantification. The use of an internal standard like this compound is common in chromatographic methods to improve precision and accuracy.
| Analytical Method | Internal Standard | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Key Observations |
| RP-HPLC with UV Detection | Diclofenac | 0.25 - 8[1] | > 0.999[2] | A widely used, cost-effective method suitable for routine analysis.[3] Linearity is consistently high. |
| RP-HPLC with UV Detection | Not specified | 40 - 100[4] | 0.9991[4] | Demonstrates good linearity over a narrower concentration range. |
| RP-HPLC with UV Detection | Not specified | 50 - 400[5] | > 0.99[5] | Suitable for higher concentration ranges of Febuxostat. |
| LC-MS/MS | Tolbutamide | 0.125 - 6.25 ng/mL | Not specified | Offers high sensitivity and specificity, ideal for bioanalytical applications. |
| LC-MS/MS | This compound | Not specified in abstracts | Not specified in abstracts | This compound is intended for use as an internal standard in LC-MS methods to ensure high accuracy and precision.[6] |
| UV Spectrophotometry | Not applicable | 1 - 10[7] | 0.999[7] | A simple and rapid method, but less specific than chromatographic techniques.[3] |
| Fluorimetry | Not applicable | 1 - 16[8] | Not specified | A sensitive method based on the quenching effect of Febuxostat on the fluorescence of a terbium complex.[8] |
II. Comparative Analysis of Recovery Studies
Recovery studies are essential for evaluating the accuracy of an analytical method by determining the amount of analyte extracted from a matrix. The data below compares the recovery of Febuxostat using different analytical approaches.
| Analytical Method | Matrix | Spiking Levels | Mean Recovery (%) | Key Observations |
| RP-HPLC with UV Detection | Pharmaceutical Dosage Form | 50%, 100%, 150%[9] | 98.0% - 102.0%[9] | Demonstrates high accuracy for the analysis of Febuxostat in tablets. |
| RP-HPLC with UV Detection | Pharmaceutical Dosage Form | 80%, 100%, 120%[3] | 98.5% - 101.2%[3] | Consistent and acceptable recovery rates as per ICH guidelines.[3] |
| LC-MS/MS | Human Plasma | LQC, MQC, HQC | 97.60% - 99.63%[10] | High extraction recovery from a complex biological matrix.[10] |
| Fluorimetry | Spiked Human Plasma | Not specified | 96.79% - 98.89%[8] | Good recovery from plasma, indicating suitability for bioanalysis.[8] |
Experimental Protocols
The following sections detail standardized methodologies for conducting linearity and recovery studies for the assay of Febuxostat, incorporating the use of this compound as an internal standard for chromatographic methods.
Linearity Study Protocol (RP-HPLC with this compound)
-
Preparation of Standard Stock Solutions:
-
Accurately weigh and dissolve Febuxostat and this compound (internal standard) in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by spiking a fixed volume of the this compound stock solution into volumetric flasks and adding varying volumes of the Febuxostat stock solution to achieve a desired concentration range.
-
Dilute the standards to the final volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, phosphate buffer), delivered isocratically or as a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for Febuxostat (approximately 315 nm).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Inject each calibration standard in triplicate.
-
Calculate the peak area ratio of Febuxostat to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Febuxostat.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.999.
-
Recovery Study Protocol (Febuxostat in Human Plasma by LC-MS/MS with this compound)
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (low, medium, and high) by spiking known amounts of Febuxostat into blank human plasma.
-
-
Sample Extraction (Protein Precipitation):
-
To a 100 µL aliquot of each QC sample, add a fixed amount of this compound internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio (v/v).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes).
-
Collect the supernatant and inject a portion into the LC-MS/MS system.
-
-
Preparation of Post-Extraction Spiked Samples:
-
Extract blank plasma using the same protein precipitation method.
-
Spike the extracted blank plasma supernatant with the same amounts of Febuxostat and this compound as in the QC samples.
-
-
LC-MS/MS Analysis:
-
Analyze both the extracted QC samples and the post-extraction spiked samples using a validated LC-MS/MS method.
-
-
Calculation of Recovery:
-
Calculate the percentage recovery using the following formula:
-
% Recovery = (Mean peak area of analyte in extracted sample / Mean peak area of analyte in post-extraction spiked sample) x 100
-
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the linearity and recovery study protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability-indicating RP-HPLC method for the determination of febuxostat (a xanthine oxidase inhibitor) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. caribjscitech.com [caribjscitech.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. caymanchem.com [caymanchem.com]
- 7. phmethods.net [phmethods.net]
- 8. researchgate.net [researchgate.net]
- 9. ijprajournal.com [ijprajournal.com]
- 10. rjptonline.org [rjptonline.org]
The Critical Role of a Deuterated Internal Standard: Ensuring Specificity and Selectivity in LC-MS/MS Analysis of Febuxostat with Febuxostat D9
A deep dive into the bioanalytical methods for febuxostat reveals that the choice of internal standard is paramount for achieving the high specificity and selectivity required for robust pharmacokinetic and bioequivalence studies. This guide provides a comparative analysis of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods, with a focus on the use of Febuxostat D9 as a stable isotope-labeled internal standard. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their analytical method development.
The accurate quantification of drugs in biological matrices is a cornerstone of pharmaceutical development. For febuxostat, a potent non-purine xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, reliable bioanalytical methods are crucial.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its inherent sensitivity and selectivity.[3] A key element in a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to compensate for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard as it exhibits nearly identical physicochemical properties to the analyte, ensuring co-elution and similar ionization efficiency, thereby correcting for matrix effects and improving the accuracy and precision of the assay.[4][5]
Comparative Analysis of LC-MS/MS Methodologies
The following tables summarize key parameters from various validated LC-MS/MS methods for the determination of febuxostat in human plasma, highlighting the impact of the internal standard and sample preparation techniques on method performance.
Table 1: Comparison of LC-MS/MS Method Parameters for Febuxostat Analysis
| Parameter | Method A | Method B | Method C |
| Internal Standard (IS) | This compound | Febuxostat D7 | Trandolapril |
| Sample Preparation | Protein Precipitation (PP)[4] | Solid-Phase Extraction (SPE)[5] | Liquid-Liquid Extraction (LLE)[6] |
| Chromatographic Column | C18[4] | Zorbax Eclipse XDB, C8[5] | UPLC BEH C18[6] |
| Mobile Phase | 5mM Ammonium Formate: Acetonitrile (20:80, v/v)[4] | Acetonitrile: 5mM Ammonium Formate (80:20, v/v)[5] | 0.1% Formic Acid: Acetonitrile (25:75, v/v)[6] |
| Flow Rate | 1.0 mL/min[4] | Not Specified | Not Specified |
| Total Run Time | 2.0 min[4] | 2.0 min[5] | 1.5 min[6] |
| Ionization Mode | Positive Ion[5] | Positive Ion[5] | Not Specified |
| MRM Transition (Analyte) | m/z 315.3 → 271.3[1] | m/z 317.1 → 261.0[5] | Not Specified |
| MRM Transition (IS) | m/z 324.3 → 280.3[1] | m/z 326.1 → 262.0[5] | Not Specified |
Table 2: Performance Characteristics of Validated LC-MS/MS Methods
| Performance Metric | Method A (this compound) | Method B (Febuxostat D7) | Method C (Trandolapril) |
| Linearity Range | 15.0–8000 ng/mL[4] | 20.131–10015.534 ng/mL[5] | 0.075 - Not Specified µg/mL[6] |
| Correlation Coefficient (r²) | > 0.99[4] | 0.999[5] | Not Specified |
| Precision (%CV) | < 6%[4] | Within limits[5] | Not Specified |
| Accuracy (% Nominal) | Within ±15%[4] | Within limits[5] | Not Specified |
| Mean Recovery (Analyte) | 80.1%[4] | 76.57%[5] | 100.9 to 106.5%[6] |
| Mean Recovery (IS) | 75.4%[4] | 75.03%[5] | Not Specified |
| Matrix Effect | No significant effect observed[4] | No significant effect observed[5] | Not Specified |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and adapting these methods.
Sample Preparation: Protein Precipitation (Method A)
-
To a 1.5 mL centrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of this compound internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[4]
Chromatographic and Mass Spectrometric Conditions (Method A)
-
LC System: Shimadzu HPLC
-
Column: C18, 50 x 4.6 mm, 5 µm
-
Mobile Phase: 5mM Ammonium Formate and Acetonitrile (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
MS System: API-4000 triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in ensuring method specificity and selectivity.
Caption: Experimental workflow for the LC-MS/MS analysis of febuxostat using this compound.
Caption: Logical workflow for evaluating the specificity and selectivity of the bioanalytical method.
The Advantage of this compound
The use of a stable isotope-labeled internal standard like this compound is instrumental in achieving high-quality data. The near-identical chemical and physical properties ensure that any variations during sample processing, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard to the same extent.[4] This co-behavior nullifies potential sources of error, leading to superior accuracy and precision compared to methods that use a different chemical entity as the internal standard.[4]
Methods employing protein precipitation are often favored for their simplicity and high throughput.[3][4] While techniques like LLE and SPE can potentially provide cleaner extracts, a well-optimized protein precipitation method coupled with a highly selective LC-MS/MS system and a stable isotope-labeled internal standard can deliver the required performance for most bioanalytical applications.[3][4][5]
References
- 1. Development of LC-MS/MS determination method and backpropagation artificial neural networks pharmacokinetic model of febuxostat in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of febuxostat in human plasma using ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetic profiling of Febuxostat with a reliable internal standard
A Comparative Guide to the Pharmacokinetic Profiling of Febuxostat Utilizing a Reliable Internal Standard
For researchers, scientists, and drug development professionals, the accurate pharmacokinetic profiling of febuxostat is crucial for both clinical efficacy and regulatory approval. This guide provides a comparative analysis of febuxostat's pharmacokinetic parameters and details a robust experimental protocol using a reliable internal standard to ensure data integrity.
Data Presentation: Comparative Pharmacokinetic Parameters
The pharmacokinetic profile of febuxostat has been well-documented across various studies. The following table summarizes key pharmacokinetic parameters of febuxostat at two common oral dosages, 40 mg and 80 mg, in healthy volunteers. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.
| Pharmacokinetic Parameter | 40 mg Febuxostat (Test Formulation) | 40 mg Febuxostat (Reference Formulation) | 80 mg Febuxostat (Test Formulation) | 80 mg Febuxostat (Reference Formulation) |
| Cmax (ng/mL) | 1689.16 ± 461.31[1] | 1613.80 ± 608.43[1] | 4108 ± 1478[2] | 3670 ± 1032[2] |
| AUC0-t (ng·h/mL) | 5139.87 ± 1349.28[1] | 5517.91 ± 2024.26[1] | 12689 ± 2945[2] | 12086 ± 2844[2] |
| AUC0-∞ (ng·h/mL) | 5263.06 ± 1339.16[1] | 5640.48 ± 2040.22[1] | 13278 ± 3112[2] | 12880 ± 2985[2] |
| Tmax (h) | 1.22 ± 0.87[1] | 1.85 ± 1.03[1] | 1.2 ± 0.6[3] | 1.2 ± 0.6[3] |
| t1/2 (h) | 4.82 ± 2.61[1] | 4.85 ± 1.78[1] | ~5 to 8[4] | ~5 to 8[4] |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.
Choice of a Reliable Internal Standard
For the bioanalytical quantification of febuxostat, the use of a stable and reliable internal standard (IS) is paramount to correct for variations in sample processing and instrument response. While various compounds such as bezafibrate, etodolac, and tolbutamide have been utilized, the most reliable internal standards are isotopically labeled versions of the analyte.[1][5][6][7] Febuxostat-d7 and Febuxostat-d9 are considered the gold standard due to their identical chemical and physical properties to febuxostat, ensuring co-elution and similar ionization efficiency, which minimizes analytical variability.[8][9][10]
Experimental Protocol: LC-MS/MS Quantification of Febuxostat in Human Plasma
This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of febuxostat in human plasma, utilizing febuxostat-d7 as the internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (Febuxostat-d7, 1 µg/mL in methanol).
-
Vortex for 30 seconds to mix.
-
Add 1 mL of diethyl ether as the extraction solvent.[8]
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.[5]
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: Zorbax C18, 4.6 x 75 mm, 3.5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 5 mM ammonium formate (60:40, v/v).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[6]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of febuxostat.
Caption: Experimental workflow for the LC-MS/MS-based pharmacokinetic profiling of febuxostat.
Caption: Mechanism of action of febuxostat as a xanthine oxidase inhibitor.
References
- 1. Pharmacokinetics and Bioequivalence of Two Formulations of Febuxostat 40-Mg and 80-Mg Tablets: A Randomized, Open-Label, 4-Way Crossover Study in Healthy Chinese Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of pharmacokinetics and uric acid lowering effect between two different strength febuxostat formulations (80 mg vs. 40 mg) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic‐pharmacodynamic study of a single dose of febuxostat in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Justification for Using a Stable Isotope-Labeled Internal Standard: A Comparative Guide to Febuxostat D9
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the selection of an appropriate internal standard (IS) is a critical determinant of data quality, accuracy, and reliability. In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS), such as Febuxostat D9, is widely regarded as the gold standard. This guide provides a comprehensive comparison of this compound with structural analog internal standards, supported by experimental data, to objectively justify its use in demanding bioanalytical applications.
The primary function of an internal standard is to compensate for the variability inherent in the analytical process, including sample preparation, extraction recovery, instrument response, and, crucially, matrix effects.[1] An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible.[2] While structural analogs—molecules with similar but not identical chemical structures to the analyte—have been used, they often fall short of the performance of SIL-IS.[3] Deuterated standards like this compound, where hydrogen atoms are replaced with deuterium, are nearly identical to the analyte, ensuring they co-elute and experience the same ionization suppression or enhancement in the mass spectrometer.[1][4] This co-elution is key to correcting for matrix effects, a major source of inaccuracy in bioanalysis.[5]
Comparative Analysis of Internal Standard Performance
The superior performance of a SIL-IS is evident when comparing key validation parameters from published bioanalytical methods for Febuxostat. The following tables summarize performance data from studies utilizing either a deuterated internal standard (Febuxostat D7 or D9) or a structural analog.
Table 1: Performance of Bioanalytical Methods Using a Deuterated Internal Standard for Febuxostat
| Parameter | Febuxostat-d7[6] | Febuxostat-d9[7][8] |
| Linearity Range (ng/mL) | 1 - 6000 | 15 - 8000 / 20.131 - 10015.534 |
| Intra-day Precision (%RSD) | 1.29 - 9.19 | < 15 |
| Inter-day Precision (%RSD) | 2.85 - 7.69 | < 15 |
| Accuracy (% Nominal) | Within ±15% | Within ±15% |
| Recovery (%) | Not explicitly stated | 76.57 (Analyte), 75.03 (IS) / 80.1 (Analyte), 75.4 (IS) |
Table 2: Performance of Bioanalytical Methods Using a Structural Analog Internal Standard for Febuxostat
| Parameter | Etodolac[9][10] | Bezafibrate[11] |
| Linearity Range (ng/mL) | 13.40 - 21440 | 10 - 4000 |
| Intra-day Precision (%RSD) | < 15 | < 3 |
| Inter-day Precision (%RSD) | < 15 | < 5 |
| Accuracy (% Nominal) | Within ±15% | Not explicitly stated |
| Recovery (%) | Not explicitly stated | 98.6 - 100.4 |
While both types of internal standards can be used to develop validated methods, the use of a deuterated standard like this compound generally leads to more robust and reliable assays, particularly in complex biological matrices where matrix effects are a significant concern. The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method submissions incorporate SIL-IS, highlighting the regulatory preference for this approach.[5]
Experimental Protocols
A robust bioanalytical method relies on a well-defined experimental protocol. Below are representative methodologies for the quantification of Febuxostat in human plasma using either a deuterated or a structural analog internal standard.
Protocol 1: LC-MS/MS Analysis of Febuxostat using this compound Internal Standard
This protocol is based on established methods for the bioanalysis of Febuxostat.[7][8]
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of this compound working solution (internal standard).
-
Vortex mix the sample.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute, followed by centrifugation at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent or Shimadzu HPLC system.
-
Column: Zorbax Eclipse XDB C8 (100 mm x 4.6 mm, 3.5 µm) or equivalent C18 column.
-
Mobile Phase: Isocratic mixture of 5mM ammonium formate and acetonitrile (20:80, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Febuxostat: m/z 317.1 → 261.0
-
This compound: m/z 326.1 → 262.0
-
-
Protocol 2: LC-MS/MS Analysis of Febuxostat using a Structural Analog Internal Standard (Etodolac)
This protocol is a representative example based on published literature.[9][10]
-
Sample Preparation:
-
To 200 µL of human plasma, add a working solution of Etodolac (internal standard).
-
Add acetonitrile to precipitate proteins.
-
Vortex and centrifuge to separate the supernatant.
-
Inject the supernatant into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu or equivalent HPLC system.
-
Column: Zorbax SB-C18 (150 x 3.0 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., ammonium formate).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive or negative ESI.
-
MRM Transitions:
-
Febuxostat: m/z 315.2 → 271.0
-
Etodolac: m/z 286.2 → 242.1
-
-
Visualizing the Rationale and Process
The following diagrams illustrate the metabolic context of Febuxostat, the justification for using a SIL-IS, and a typical experimental workflow.
Caption: Metabolic pathway of Febuxostat in the liver.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a simple LC-MS/MS method for the determination of febuxostat in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a simple LC-MS/MS method for the determination of ...: Ingenta Connect [ingentaconnect.com]
- 11. Pharmacokinetics and Bioequivalence of Two Formulations of Febuxostat 40-Mg and 80-Mg Tablets: A Randomized, Open-Label, 4-Way Crossover Study in Healthy Chinese Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Febuxostat D9: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Febuxostat D9, a deuterated internal standard used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound, while primarily used for analytical purposes, requires careful handling due to its potential hazards. Safety data sheets indicate that the compound is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Furthermore, it may have long-lasting harmful effects on aquatic life.[2]
Personal Protective Equipment (PPE): When handling this compound, researchers must wear appropriate personal protective equipment:
-
Eye Protection: Safety glasses with side-shields.[3]
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust.[3][4]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn to minimize skin contact.[1]
In the event of a spill, immediately clean the area while wearing appropriate PPE. Sweep up the solid material and place it into a suitable, labeled container for disposal.[1][5]
Regulatory Framework for Pharmaceutical Waste
The disposal of chemical waste, including research compounds like this compound, is governed by stringent federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7]
Key principles of pharmaceutical waste management include:
-
Segregation: Properly segregate chemical waste from regular trash and other waste streams.
-
No Sewer Disposal: Do not discharge this compound into the sewer system.[4] This is to prevent contamination of waterways, as it can be harmful to aquatic life.[2][8]
-
Professional Disposal: Disposal should be handled by a licensed chemical waste disposal company.[4]
Step-by-Step Disposal Procedure
-
Collection:
-
Collect all waste this compound, including expired material, unused product, and contaminated consumables (e.g., weighing papers, pipette tips, vials), in a dedicated and clearly labeled waste container.
-
The container must be in good condition, compatible with the chemical, and have a secure lid.[1]
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1] Follow the storage temperature recommendations provided on the product's data sheet.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
-
Final Disposal Method:
Summary of Safety and Disposal Information
| Aspect | Guideline | Citation |
| Primary Hazard | Harmful if swallowed. May cause organ damage through prolonged exposure. | [1][2][3] |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life. | [2] |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat. Use in a well-ventilated area. | [1][3] |
| Spill Cleanup | Sweep up material into a suitable container for disposal. | [1][5] |
| Sewer Disposal | Prohibited. Do not discharge into drains or sewer systems. | [4][6] |
| Recommended Disposal | Collection by a licensed chemical waste contractor for controlled incineration. | [4] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. targetmol.com [targetmol.com]
- 5. esschemco.com [esschemco.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Febuxostat D9
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Febuxostat D9, a deuterated analog of Febuxostat commonly used as an internal standard in analytical studies. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. While the toxicological properties of this specific deuterated compound have not been extensively investigated, it should be handled with the same precautions as the parent compound, Febuxostat, which is known to be harmful if swallowed.[1] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles.[1][2] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Contaminated gloves should be disposed of properly after use.[2] |
| Body Protection | Laboratory coat or impervious clothing.[1][2] | To minimize skin contact with the compound. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Recommended when handling the powder outside of a ventilated enclosure or when there is a risk of dust formation.[1][2] |
Operational Plan: Safe Handling and Storage
Engineering Controls: To minimize the risk of inhalation, it is crucial to handle this compound in a well-ventilated area. A laboratory fume hood or other local exhaust ventilation system should be utilized to control airborne levels of the compound.[1][2]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Avoid eating, drinking, or smoking in areas where the compound is handled.[1]
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] Keep it away from strong oxidizing agents.[1]
Disposal Plan
All waste containing this compound should be treated as chemical waste.
Solid Waste:
-
Collect solid waste, including any unused material and contaminated consumables (e.g., weigh boats, kimwipes), in a clearly labeled, sealed container.
Liquid Waste:
-
Collect liquid waste in a separate, appropriately labeled, and sealed container.
-
Do not discharge solutions containing this compound into the sewer system.[3]
Disposal Method:
-
Dispose of all waste in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[3]
Experimental Protocol: Quantification of Febuxostat in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of Febuxostat in human plasma. Specific parameters may need to be optimized based on the instrumentation and laboratory conditions.
1. Preparation of Stock and Working Solutions:
-
Febuxostat and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve the required amount of Febuxostat and this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions of Febuxostat at various concentrations by serially diluting the stock solution with the appropriate solvent.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration.
2. Sample Preparation (Protein Precipitation Method):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Febuxostat and this compound. For example:
-
Febuxostat: m/z 317.1 → 261.1
-
This compound: m/z 326.1 → 268.1 (Note: exact m/z values may vary slightly based on deuteration pattern).
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Febuxostat to this compound against the concentration of the working standard solutions.
-
Determine the concentration of Febuxostat in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Mechanism of Action: Febuxostat's Inhibition of Xanthine Oxidase
Febuxostat exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase, a key player in the metabolic pathway that produces uric acid from purines. The following diagram illustrates this inhibitory action.
Caption: Mechanism of Febuxostat Action.
By adhering to these safety protocols and understanding the operational and chemical context of this compound, researchers can ensure a safe and effective laboratory environment.
References
- 1. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
